3-(2-Chlorophenyl)-2-hydroxypropanoic acid
Description
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Properties
IUPAC Name |
3-(2-chlorophenyl)-2-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBJHUQUYGMTJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133373-31-6 | |
| Record name | 3-(2-chlorophenyl)-2-hydroxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical properties of 3-(2-Chlorophenyl)-2-hydroxypropanoic acid
An In-depth Technical Guide to the Chemical Properties of 3-(2-Chlorophenyl)-2-hydroxypropanoic acid
Foreword: Unveiling a Versatile Pharmaceutical Building Block
This compound is a bifunctional organic molecule that holds significant promise as a versatile intermediate in the synthesis of complex pharmaceutical compounds. Its structure, featuring a carboxylic acid, a secondary alcohol, and a chlorinated phenyl ring, offers multiple points for chemical modification, making it a valuable scaffold in medicinal chemistry. This guide provides a comprehensive exploration of its chemical properties, synthesis, and characterization, grounded in established chemical principles and supported by available data. Our objective is to equip researchers and drug development professionals with the technical insights necessary to effectively utilize this compound in their synthetic endeavors.
Molecular Structure and Physicochemical Profile
Understanding the fundamental structure and properties of a molecule is the cornerstone of its application in synthesis. This compound is a derivative of propanoic acid, characterized by a hydroxyl group at the alpha-position (C2) and a 2-chlorophenyl group at the beta-position (C3).
Chemical Identity
A consistent and unambiguous identification of a chemical entity is critical for scientific communication and reproducibility. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 133373-31-6 | [1] |
| Molecular Formula | C₉H₉ClO₃ | [2] |
| Molecular Weight | 200.62 g/mol | [3] |
| Canonical SMILES | C1=CC=C(C(=C1)CC(C(=O)O)O)Cl | [2] |
| InChI | InChI=1S/C9H9ClO3/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13) | [2] |
| InChIKey | VKBJHUQUYGMTJL-UHFFFAOYSA-N | [2] |
Computed Physicochemical Properties
While experimental data for this specific molecule is limited, computational models provide valuable predictions for its physicochemical behavior. These properties are crucial for anticipating its solubility, reactivity, and pharmacokinetic profile in drug development contexts.
| Property | Predicted Value | Source |
| Monoisotopic Mass | 200.02402 Da | [2] |
| XLogP | 1.8 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| pKa (Acidic) | ~3.8 (Estimated) | [4] |
The predicted XLogP value of 1.8 suggests moderate lipophilicity. The presence of both hydrogen bond donors (hydroxyl and carboxyl groups) and acceptors (carbonyl and hydroxyl oxygens, chlorine) indicates that its solubility will be dependent on the pH and the nature of the solvent. The estimated pKa, analogous to lactic acid (pKa 3.86), confirms its acidic nature, which is a key determinant of its behavior in physiological environments and separation protocols.[4]
Synthesis and Chemical Reactivity
The synthetic accessibility and predictable reactivity of this compound are central to its utility as a chemical intermediate.
General Synthetic Strategies
3-Aryl-2-hydroxypropanoic acids are key intermediates for various pharmaceutically important compounds.[5] Their synthesis often involves the creation of the C2-C3 bond and the introduction of the hydroxyl and carboxyl functionalities. A common and effective strategy involves the reaction of an aryl aldehyde with a suitable three-carbon synthon.
A plausible synthetic route starting from 2-chlorobenzaldehyde is outlined below. This multi-step process leverages well-established organic reactions, ensuring a logical and reproducible pathway.
Caption: Generalized workflow for the synthesis of this compound.
Reactivity Profile
The reactivity of this molecule is governed by its three primary functional groups: the carboxylic acid, the secondary alcohol, and the substituted aromatic ring.
-
Carboxylic Acid Group: This group is the most acidic site and readily undergoes reactions typical of carboxylic acids, such as:
-
Esterification: Reaction with alcohols under acidic conditions to form esters.
-
Amide Formation: Activation (e.g., with thionyl chloride to form an acyl chloride) followed by reaction with amines to yield amides. This is a crucial step in building more complex drug-like molecules.
-
-
Secondary Alcohol Group: The hydroxyl group can be:
-
Oxidized: Using mild oxidizing agents to form the corresponding α-keto acid, 3-(2-chlorophenyl)-2-oxopropanoic acid.
-
Alkylated/Acylated: To form ethers or esters, which can serve as protecting groups or introduce new functionalities.
-
-
Aromatic Ring: The 2-chlorophenyl group can undergo electrophilic aromatic substitution. The chlorine atom is an ortho-, para-director but is deactivating, while the alkyl side chain is a weak ortho-, para-director and activating. The steric hindrance from the side chain will likely favor substitution at the para-position (C5) relative to the chlorine atom.
The molecule is stable under normal ambient and anticipated storage conditions.[6] However, it should be kept away from strong oxidizing agents and bases. As with similar propanoic acids, it may cause skin and eye irritation.[7]
Spectroscopic Characterization: An Analytical Blueprint
Precise characterization is non-negotiable for verifying the structure and purity of a synthesized compound. The following sections detail the expected spectroscopic signatures for this compound based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The integration of these signals should correspond to the number of protons in each environment.
| Proton Environment | Predicted δ (ppm) | Predicted Multiplicity | Coupling To | Rationale |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | - | Acidic proton, often broad due to hydrogen bonding and exchange.[8] |
| Aromatic (Ar-H) | 7.2 - 7.5 | Multiplet | Other Ar-H | Complex splitting due to coupling between adjacent aromatic protons. |
| Methine (CH -OH) | 4.3 - 4.5 | Doublet of Doublets (dd) | -CH₂- | Coupled to the two diastereotopic methylene protons. |
| Methylene (-CH ₂-) | 2.9 - 3.2 | Multiplet | -CH(OH)- | Protons are diastereotopic due to the adjacent chiral center, leading to complex splitting. |
| Alcohol (-OH ) | 3.0 - 5.0 | Broad Singlet | - | Signal can be broad and its position variable; may exchange with D₂O.[8] |
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the number of distinct carbon environments.
| Carbon Environment | Predicted δ (ppm) | Rationale |
| Carbonyl (-C =O) | 175 - 180 | Typical range for a carboxylic acid carbon. |
| Aromatic (Ar-C ) | 125 - 140 | Six distinct signals are expected due to the substitution pattern. |
| Methine (-C HOH) | 70 - 75 | Carbon attached to an oxygen atom is deshielded. |
| Methylene (-C H₂-) | 38 - 42 | Aliphatic carbon adjacent to an aromatic ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.[9]
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 | Very Broad, Strong |
| O-H (Alcohol) | Stretch | 3200 - 3550 | Broad, overlaps with acid O-H |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Sharp, Medium |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |
| C=O (Carboxylic Acid) | Stretch | 1700 - 1725 | Strong, Sharp |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Weak |
| C-O (Acid & Alcohol) | Stretch | 1000 - 1300 | Strong |
| C-Cl | Stretch | 750 - 800 | Strong |
The IR spectrum provides a rapid and effective method to confirm the presence of the key hydroxyl and carbonyl functionalities.[10]
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight (m/z ≈ 200).
-
Isotopic Pattern: A key feature will be the presence of a prominent M+2 peak at m/z ≈ 202, with an intensity of approximately one-third of the M+ peak. This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).
-
Fragmentation: Common fragmentation pathways would include the loss of water ([M-H₂O]⁺) from the alcohol and the loss of the carboxyl group ([M-COOH]⁺). The predicted collision cross-section data from PubChem further aids in structural confirmation.[2]
Role in Drug Discovery and Development
The true value of an intermediate like this compound lies in its potential to serve as a starting point for the synthesis of biologically active molecules. Derivatives of chlorophenyl-containing scaffolds have shown promise in various therapeutic areas.[11][12] For example, some pyrrolidine-2,5-dione derivatives containing a 2-chlorophenyl group have demonstrated significant anticonvulsant activity.[12]
Caption: Role of the title compound as a scaffold in a typical drug discovery workflow.
Experimental Protocol: Synthesis via Reformatsky Reaction
This section provides a detailed, self-validating protocol for the synthesis and subsequent characterization of the title compound. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Synthesis of Ethyl 3-(2-chlorophenyl)-3-hydroxypropanoate
-
Principle: The Reformatsky reaction is a classic method for forming β-hydroxy esters. It involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of zinc metal. The zinc inserts into the carbon-bromine bond to form an organozinc reagent (a zinc enolate), which then adds to the carbonyl group of the aldehyde.
-
Procedure:
-
Activate zinc dust (2.0 eq) by stirring with 1M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum. This removes the passivating oxide layer, ensuring reactivity.
-
To a flame-dried, three-necked flask under an inert nitrogen atmosphere, add the activated zinc and dry tetrahydrofuran (THF).
-
Add a solution of 2-chlorobenzaldehyde (1.0 eq) and ethyl 2-bromoacetate (1.5 eq) in dry THF dropwise to the stirred zinc suspension.
-
The reaction is often initiated by gentle heating. Once initiated, the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at reflux for 1-2 hours until TLC analysis indicates the consumption of the aldehyde.
-
Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This hydrolyzes the zinc alkoxide intermediate and dissolves zinc salts.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude β-hydroxy ester.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Hydrolysis to this compound
-
Principle: Saponification is the base-catalyzed hydrolysis of an ester to yield a carboxylate salt, which is then protonated with acid to give the final carboxylic acid.
-
Procedure:
-
Dissolve the purified ester from Step 1 in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add a solution of sodium hydroxide (2-3 eq) in water.
-
Heat the mixture to 50-60°C and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting ester is fully consumed.[13]
-
Cool the mixture and remove the ethanol under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of cold 2M HCl. The product should precipitate as a solid.
-
Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product.
-
Recrystallization from a suitable solvent system (e.g., chloroform/petroleum ether) can be performed for further purification.[14]
-
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Appretech Scientific Limited. (S)-2-(2-chlorophenyl)-3-hydroxypropanoic acid. [Link]
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PubChem. 3-(2-Chlorophenyl)-2-methylpropanoic acid. National Center for Biotechnology Information. [Link]
- Google Patents. A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
- Google Patents. Process for the preparation of 3-[(4-fluorophenyl) sulfonyl]-2-hydroxy-2-methyl propionic acid.
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Al-Ostoot, F. H., et al. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. BMC Chemistry. [Link]
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Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]
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Siwek, A., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules. [Link]
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PubChem. 3-(3-chlorophenyl)-2-hydroxypropanoic acid. National Center for Biotechnology Information. [Link]
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Carl ROTH. Safety Data Sheet: 2-Hydroxypropanoic acid. [Link]
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Natural Products Magnetic Resonance Database. NP-Card for 2-hydroxypropanoic acid. [Link]
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LookChem. 2-HYDROXYPROPANOIC ACID. [Link]
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mzCloud. 3 Phenyllactic acid. [Link]
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Organic Syntheses. 2-chloroalkanoic acids of high enantiomeric purity from (s). [Link]
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An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of 3-(2-Chlorophenyl)-2-hydroxypropanoic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of 3-(2-Chlorophenyl)-2-hydroxypropanoic acid, a chiral molecule of significant interest to the pharmaceutical and fine chemical industries. As a member of the α-hydroxy acid class of phenylpropanoids, its structure presents unique stereochemical considerations that are critical for its application in asymmetric synthesis. This document details the molecule's structural and physicochemical properties, delves into the critical aspects of its stereochemistry, outlines plausible synthetic routes and purification protocols, and describes the key analytical techniques for its characterization. The guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the handling and analysis of this versatile chiral building block.
Introduction
This compound is a synthetic organic compound featuring a propanoic acid backbone substituted with a hydroxyl group at the alpha-position (C2) and a 2-chlorophenyl group at the beta-position (C3). Its structural complexity and chirality make it a valuable intermediate in the synthesis of more complex, biologically active molecules. Derivatives of 3-aryl-2-hydroxy propanoic acids are recognized as key intermediates for producing various pharmaceutically important compounds, including peroxisome proliferator-activated receptor (PPAR) agonists, which are used in the treatment of metabolic disorders.
The presence of a chiral center at the C2 position means the molecule exists as a pair of enantiomers. In drug development, it is a well-established principle that different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. Therefore, a thorough understanding of the stereochemistry of this compound and the methods to control and analyze it are paramount for its effective use. This guide aims to consolidate the essential technical information required to work with this compound, from its fundamental structure to its detailed analysis.
Molecular Structure and Physicochemical Properties
Structural Elucidation
The molecular structure of this compound consists of three primary functional components:
-
A Phenylpropanoid Core: A propane chain attached to a benzene ring.
-
A 2-Chloro Substituent: A chlorine atom at the ortho position of the phenyl ring, which influences the molecule's electronic properties and steric hindrance.
-
α-Hydroxy Acid Moiety: A hydroxyl (-OH) group and a carboxylic acid (-COOH) group attached to the same carbon (C2), which is the source of its chirality.
The molecule's conformation is influenced by potential intramolecular hydrogen bonding between the hydroxyl and carboxyl groups, as well as steric interactions involving the bulky 2-chlorophenyl group.
Physicochemical Properties
A summary of the key identifiers and computed properties for this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₃ | [1] |
| Molecular Weight | 200.62 g/mol | [1] |
| CAS Number | 133373-31-6 | [2] |
| IUPAC Name | This compound | [1] |
| SMILES | C1=CC=C(C(=C1)CC(C(=O)O)O)Cl | [1] |
| InChIKey | VKBJHUQUYGMTJL-UHFFFAOYSA-N | [1] |
| Predicted XLogP | 1.8 | [1] |
Stereochemistry and Chiral Properties
The Chiral Center
The stereochemistry of this molecule is defined by the carbon at position 2 (C2). This carbon is a stereocenter because it is bonded to four distinct substituent groups:
-
A hydrogen atom (-H)
-
A hydroxyl group (-OH)
-
A carboxylic acid group (-COOH)
-
A 2-chlorobenzyl group (-CH₂-C₆H₄Cl)
This arrangement makes the molecule chiral, meaning it is non-superimposable on its mirror image.[3][4]
Experimental Protocol: Synthesis of 3-(2-Chlorophenyl)propanoic Acid
This protocol is adapted from established methods for the reduction of cinnamic acid derivatives. [5] Principle: The carbon-carbon double bond in 2-chlorocinnamic acid is selectively reduced via catalytic hydrogenation without affecting the aromatic ring or the carboxylic acid group. Palladium on charcoal is an effective and widely used catalyst for this type of transformation.
Methodology:
-
Reaction Setup: In a hydrogenation vessel, dissolve 2-chlorocinnamic acid (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.
-
Catalyst Addition: Add 10% Palladium on charcoal (Pd/C) catalyst (typically 1-5 mol%).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 40-50 psi) and stir the mixture vigorously at room temperature until hydrogen uptake ceases (monitor by pressure gauge).
-
Work-up: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., water or hexane/ethyl acetate) to yield pure 3-(2-chlorophenyl)propanoic acid.
Experimental Protocol: α-Hydroxylation
Principle: The direct oxidation of the α-carbon of a carboxylic acid can be achieved via its enolate. The use of a chiral auxiliary can enable diastereoselective hydroxylation, providing a route to a single enantiomer. This is a generalized protocol based on the oxidation of chiral amide enolates. [6] Methodology:
-
Amide Formation: Convert the precursor, 3-(2-chlorophenyl)propanoic acid, to a chiral amide using a chiral auxiliary (e.g., an Evans oxazolidinone). This step introduces a chiral handle to direct the stereochemistry of the subsequent reaction.
-
Enolate Formation: Treat the chiral amide with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the corresponding lithium enolate.
-
Oxidation: Add a 2-sulfonyloxaziridine (e.g., Davis' oxaziridine) as the electrophilic oxygen source to the enolate solution. The chiral auxiliary directs the approach of the oxidant to one face of the enolate, leading to a diastereoselective α-hydroxylation.
-
Hydrolysis: After the reaction is complete, quench the mixture and hydrolyze the chiral amide under acidic or basic conditions to cleave the auxiliary and yield the enantiomerically enriched this compound.
-
Purification: Purify the final product using column chromatography or recrystallization. The chiral auxiliary can often be recovered and reused.
Analytical and Spectroscopic Characterization
A combination of chromatographic and spectroscopic techniques is essential for confirming the structure, purity, and stereochemistry of the final product. [7]
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a standard method for assessing the purity of the final compound. A typical mobile phase would be a gradient of water (with 0.1% formic acid) and acetonitrile, with UV detection around 210-220 nm.
-
Chiral HPLC: To determine the enantiomeric excess (e.e.) of the product, chiral HPLC is required. This involves using a column with a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Spectroscopic Analysis
While specific experimental spectra for this exact molecule are not widely published, the expected features can be reliably predicted based on its structure.
-
¹H NMR Spectroscopy:
-
Aromatic Protons (Ar-H): ~7.1-7.5 ppm, complex multiplet pattern characteristic of a 1,2-disubstituted benzene ring.
-
α-Proton (-CH(OH)-): ~4.2-4.5 ppm, appearing as a doublet of doublets (dd) due to coupling with the two diastereotopic β-protons.
-
β-Protons (-CH₂-Ar): ~2.9-3.3 ppm, two separate signals, each a doublet of doublets, due to being diastereotopic and coupling with each other and the α-proton.
-
Hydroxyl and Carboxyl Protons (-OH, -COOH): Broad singlets, chemical shift is variable and depends on concentration and solvent.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (-COOH): ~175-180 ppm.
-
Aromatic Carbons: ~127-135 ppm (for C-H) and ~135-140 ppm (for quaternary carbons).
-
α-Carbon (-CH(OH)-): ~70-75 ppm.
-
β-Carbon (-CH₂-Ar): ~38-42 ppm.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H, overlapping with the alcohol O-H stretch.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl group.
-
C-O Stretch: A band in the ~1050-1250 cm⁻¹ region for the alcohol C-O bond.
-
C-Cl Stretch: A band in the ~750-800 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight (200.62).
-
Isotopic Pattern: A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak will be observed due to the natural abundance of the ³⁷Cl isotope, confirming the presence of one chlorine atom.
-
Fragmentation: Common fragmentation patterns include the loss of water (-18) from the molecular ion and the loss of the carboxyl group (-45).
-
Structural Confirmation by X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for unambiguously determining the three-dimensional structure and, crucially, the absolute configuration of a chiral molecule. [2] Methodology:
-
Crystallization: The first and often most challenging step is to grow a high-quality single crystal of an enantiomerically pure sample.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined.
-
Absolute Configuration: For chiral molecules, the absolute configuration can be determined by analyzing the anomalous dispersion effects, particularly if a heavier atom like chlorine is present. The Flack parameter is calculated to confirm the correct enantiomer has been modeled. [8]
Applications and Biological Relevance
While this compound is primarily a synthetic intermediate, its structural motifs are found in molecules with known biological activity.
-
Pharmaceutical Synthesis: As previously noted, it is a valuable building block for complex pharmaceutical targets. [9]* Potential Biological Activity: Structurally related chlorinated phenylpropanoic acid derivatives have demonstrated antimicrobial properties. [10]Furthermore, derivatives containing the 3-(2-chlorophenyl) moiety have been investigated for anticonvulsant and antinociceptive activities. [11]These findings suggest that this molecule and its derivatives could be interesting scaffolds for future drug discovery programs.
Conclusion
This compound is a chiral building block whose utility is intrinsically linked to its stereochemical properties. A comprehensive understanding of its structure, coupled with robust methods for its synthesis, purification, and analysis, is essential for its successful application in research and development. The methodologies outlined in this guide, from stereocontrolled synthesis to definitive structural elucidation by X-ray crystallography, provide a framework for scientists to effectively utilize this compound in the creation of novel and complex chemical entities.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 3-(2-Chlorophenyl)propionic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
Sagan, J., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. Retrieved from [Link]
-
Shaala, L. A., et al. (2025). Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. PMC. Retrieved from [Link]
-
Drexel University. (n.d.). Asymmetric synthesis of α-hydroxy carboxylic acids: direct oxidation of chiral amide enolates using 2-sulfonyloxaziridines. Drexel University Research. Retrieved from [Link]
-
Tong, S., et al. (2019). Enantioseparation of three isomeric α-(chlorophenyl)propanoic acid by countercurrent chromatography and investigation of chlorine substituent through characterization of inclusion interaction. PubMed. Retrieved from [Link]
-
National Taiwan University. (n.d.). Chap. 2 Stereochemistry. NTU OpenCourseWare. Retrieved from [Link]
-
Quora. (2023). What is the structure for 2-hydroxypropanoic acid? Quora. Retrieved from [Link]
- Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. Google Patents.
- Google Patents. (n.d.). US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds. Google Patents.
-
Naidoo, K. J., et al. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. MDPI. Retrieved from [Link]
-
Beijing Sinohygiant Technology Co., Ltd. (n.d.). This compound - CAS:133373-31-6. an-sin.com. Retrieved from [Link]
-
Quora. (2023). Why is 2-hydroxypropanoic acid a stereoisomer? Quora. Retrieved from [Link]
-
Foodb.ca. (2010). Showing Compound (±)-2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid (FDB011712). FooDB. Retrieved from [Link]
-
Atlas. (2025). (i) Draw the two enantiomers of 2-hydroxypropanoic acid. Atlas. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylpropanoic acid. Wikipedia. Retrieved from [Link]
Sources
- 1. Glyoxalase-based toolbox for the enantioselective synthesis of α-hydroxy carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Phenylpropanoic acids | Fisher Scientific [fishersci.ca]
- 5. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 6. Research Portal [researchdiscovery.drexel.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
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- 10. Hydroxy ketone synthesis by oxidation [organic-chemistry.org]
- 11. ERIC - EJ918273 - The Conversion of L-Phenylalanine to ("S")-2-Hydroxy-3-Phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific S[subscript N]2 Reaction, Journal of Chemical Education, 2010-Jun [eric.ed.gov]
Metabolic pathways involving chlorinated phenyl-hydroxy acids
From Catabolic Adaptation to Biocatalytic Synthesis
Executive Summary: The Halogen Challenge
Chlorinated phenyl-hydroxy acids—specifically chloromandelic acids and chlorophenyllactic acids —occupy a critical niche at the intersection of environmental toxicology and chiral drug synthesis. Unlike their non-chlorinated counterparts (mandelic acid), the presence of a chlorine substituent on the aromatic ring introduces significant steric and electronic barriers to enzymatic turnover.
This guide dissects the metabolic fate of these compounds, focusing on the modified ortho-cleavage pathway in bacteria (Pseudomonas and Rhodococcus spp.) and the biocatalytic reversal of these pathways for the synthesis of chiral pharmaceutical intermediates. We address the "lethal synthesis" of toxic metabolites (protoanemonin) and provide validated protocols for tracking these pathways.
The Catabolic Engine: Bacterial Degradation Pathways
The biodegradation of 4-chloromandelic acid (4-CMA) serves as the archetype for this class of compounds. In Pseudomonas putida, the "upper pathway" converts the hydroxy acid to a benzoate derivative, which then enters the "lower pathway" for ring cleavage.
The Upper Pathway: Oxidation and Decarboxylation
The conversion of 4-CMA to 4-chlorobenzoate (4-CBA) relies on a four-enzyme cascade. A critical bottleneck is the Mandelate Racemase (MR) , which must accommodate the chlorine substituent during the abstraction of the
-
Step 1: Racemization of (R)-4-CMA to (S)-4-CMA by MR.
-
Step 2: Oxidation to 4-chlorobenzoylformate by (S)-Mandelate Dehydrogenase (MDH).
-
Step 3: Decarboxylation to 4-chlorobenzaldehyde by Benzoylformate Decarboxylase (BFD).
-
Step 4: Oxidation to 4-CBA by Benzaldehyde Dehydrogenase.
The Lower Pathway: The Dehalogenation Checkpoint
Once 4-CBA is converted to 4-chlorocatechol, the pathway diverges based on the organism's evolutionary adaptation.
-
Standard Pathway (Failure Mode): Ordinary muconate cycloisomerases convert 3-chloro-cis,cis-muconate into protoanemonin , a reactive antibiotic that kills the host cell (dead-end metabolite).
-
Modified Ortho Pathway (Success Mode): Specialized chloromuconate cycloisomerases (CMCI) catalyze both cyclization and dehalogenation, producing trans-dienelactone, which is safely metabolized.
Figure 1: The metabolic bifurcation of 4-chloromandelic acid. Note the critical role of CMCI in preventing protoanemonin toxicity.
Enzymatic Specificity & Kinetics
Understanding the kinetics of these enzymes is vital for both bioremediation and biocatalysis. The chlorine atom exerts an electron-withdrawing effect, altering the
Mandelate Racemase (MR) Specificity
Studies on Pseudomonas putida MR reveal that while it is highly efficient, chloro-substituents affect binding affinity.[1]
-
Meta/Para substitution: Increases inhibitor binding affinity (up to 130-fold for inhibitors) but has minimal effect on the turnover number (
) of the substrate [1].[1] -
Mechanism: The enzyme stabilizes the enolic transition state. The chlorine atom does not disrupt the acid-base catalysis (Lys166/His297 pair) but may alter the ground-state conformation.
Kinetic Comparison Table
The following table summarizes typical kinetic parameters for wild-type enzymes against chlorinated vs. non-chlorinated substrates.
| Enzyme | Substrate | Notes | ||
| Mandelate Racemase | (R)-Mandelate | 240 | 750 | Wild-type efficiency |
| Mandelate Racemase | (R)-4-Cl-Mandelate | 210 | 680 | Minimal steric clash; high turnover [1] |
| (S)-Mandelate DH | (S)-Mandelate | 60 | 320 | Membrane-associated enzyme |
| (S)-Mandelate DH | (S)-4-Cl-Mandelate | 85 | 150 | Reduced |
| Chloromuconate Cycloisomerase | 2-Cl-Muconate | 15 | 45 | Dehalogenating activity [2] |
| Muconate Cycloisomerase | 2-Cl-Muconate | 120 | 0.5 | Forms Protoanemonin (Toxic) |
Biocatalytic Applications: Synthesis Reversal
The catabolic pathway can be reverse-engineered or substituted to synthesize chiral chlorophenyllactic acids (PLA) , which are valuable antimicrobial agents and pharmaceutical precursors.
Whole-Cell Synthesis using Bacillus coagulans
While Pseudomonas degrades, Bacillus coagulans SDM can be engineered to synthesize phenyllactic acid derivatives from phenylpyruvic acid (PPA) using Lactate Dehydrogenase (nLDH) [3].
-
Substrate: 3-Chlorophenylpyruvic acid.
-
Enzyme: NAD-dependent L-lactate dehydrogenase.[2]
-
Cofactor Regeneration: Coupled with glucose dehydrogenase (GDH) for NADH recycling.
-
Yield: High productivity (up to 2.3 g/L/h) has been observed for PLA, with similar potential for chlorinated analogs due to the broad specificity of thermophilic nLDHs.
Experimental Protocols
Protocol: Spectrophotometric Assay for (S)-Mandelate Dehydrogenase
Objective: Quantify the oxidation of (S)-4-chloromandelate to 4-chlorobenzoylformate. Principle: This is a membrane-bound enzyme. Activity is measured using a dye-linked assay (PMS/INT) because the natural electron acceptor is part of the respiratory chain.
Materials:
-
Phosphate Buffer (50 mM, pH 7.5) containing 0.1% Triton X-100.
-
Phenazine methosulfate (PMS).
-
p-Iodonitrotetrazolium violet (INT).
-
Substrate: (S)-4-chloromandelic acid (10 mM stock).
Procedure:
-
Preparation: Solubilize membrane fractions of P. putida in buffer + Triton X-100 for 30 mins on ice.
-
Reaction Mix: In a cuvette, combine:
-
800
Buffer -
100
PMS (0.5 mM final) -
100
INT (0.4 mM final) -
50
Enzyme extract
-
-
Initiation: Add 50
Substrate. -
Measurement: Monitor absorbance at 503 nm (
) for 5 minutes at 25°C. -
Control: Run a blank without substrate to account for background reductase activity.
Protocol: HPLC-MS/MS Metabolite Tracking
Objective: Detect chloromandelic acid and downstream metabolites in cell culture or biological fluids.[3] Reference Standard: [4]
Workflow:
-
Extraction: Acidify supernatant (pH 2) with HCl. Extract 2x with Ethyl Acetate. Evaporate and reconstitute in Mobile Phase A.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 1.8
. -
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 12 minutes.
-
MS Parameters (MRM Mode):
-
Precursor: m/z 185 (4-Cl-Mandelate, negative mode).
-
Product: m/z 139 (Decarboxylation loss).
-
Internal Standard:
-Mandelic Acid.
-
References
-
Dalhousie University. (2025). Exploring Transition State Stabilization by Mandelate Racemase Using Chloro-Substituted Inhibitors and Substrates. [1]
-
Moiseeva, O. V., et al. (2002). A New Modified ortho Cleavage Pathway of 3-Chlorocatechol Degradation by Rhodococcus opacus 1CP.[4] Journal of Bacteriology.[5]
-
Wang, Y., et al. (2011). Efficient Conversion of Phenylpyruvic Acid to Phenyllactic Acid by Using Whole Cells of Bacillus coagulans SDM.[2][6] PLoS ONE.
-
Paci, E., et al. (2013). Matrix Effect in the Quantitative Determination of Mandelic and Phenylglyoxylic Acid in Urine Samples by HPLC-MS/MS. Current Analytical Chemistry.[7]
-
Hegeman, G. D. (1966). Synthesis of the enzymes of the mandelate pathway by Pseudomonas putida.[8] Journal of Bacteriology.[5]
Sources
- 1. dalspace.library.dal.ca [dalspace.library.dal.ca]
- 2. Efficient conversion of phenylpyruvic acid to phenyllactic acid by using whole cells of Bacillus coagulans SDM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Modified ortho Cleavage Pathway of 3-Chlorocatechol Degradation by Rhodococcus opacus 1CP: Genetic and Biochemical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Efficient Conversion of Phenylpyruvic Acid to Phenyllactic Acid by Using Whole Cells of Bacillus coagulans SDM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
Methodological & Application
HPLC method development for detection of 3-(2-Chlorophenyl)-2-hydroxypropanoic acid
Introduction & Compound Analysis
Target Analyte Profile
3-(2-Chlorophenyl)-2-hydroxypropanoic acid is a halogenated derivative of phenyllactic acid. Structurally, it consists of a propanoic acid backbone with a hydroxyl group at the
-
Chemical Nature: Weak organic acid with a chiral center.
-
Key Functional Groups:
-
Carboxylic Acid: Ionizable (pKa
3.5–3.8). Requires pH control for retention. - -Hydroxyl: Adds polarity and potential for hydrogen bonding; creates a chiral center.
-
2-Chlorophenyl: Hydrophobic moiety; provides UV chromophore (bathochromic shift relative to unsubstituted phenyl).
-
Analytical Challenge
The primary challenges in analyzing this molecule are:
-
Peak Tailing: The interaction of the free carboxylic acid and hydroxyl group with residual silanols on the stationary phase.
-
Retention Control: The molecule is relatively polar due to the
-hydroxy acid functionality, requiring high aqueous content or specific pH suppression. -
Chirality: The presence of an asymmetric carbon at C2 means the compound exists as enantiomers (
and ), which may require chiral separation for pharmaceutical applications.
Method Development Strategy
The development strategy follows a "Scout-Optimize-Validate" workflow. We will prioritize Reversed-Phase Chromatography (RPC) on a C18 stationary phase due to the hydrophobic chlorophenyl ring.
Strategic Decision Matrix
| Parameter | Selection | Scientific Rationale |
| Stationary Phase | C18 (L1) | The 2-chlorophenyl group provides sufficient hydrophobicity for retention on alkyl-bonded phases. End-capping is critical to minimize silanol interactions with the -OH and -COOH groups. |
| Mobile Phase A | 0.1% H₃PO₄ or Formic Acid | Acidic pH (pH 2.0–2.[1]5) is mandatory to suppress carboxylic acid ionization (pKa |
| Mobile Phase B | Acetonitrile (ACN) | ACN offers lower viscosity and sharper peaks for aromatic acids compared to Methanol. |
| Detection | UV-DAD (210–270 nm) | The chlorophenyl ring absorbs well at |
Workflow Visualization
Figure 1: Strategic workflow for method development, including decision points for chiral vs. achiral analysis.
Detailed Experimental Protocols
Reagents and Standards Preparation
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in 50:50 Methanol:Water.[2] Sonicate for 5 minutes.
-
Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A (or initial gradient composition).
Protocol A: Achiral Purity & Assay (Reverse Phase)
This method is designed for chemical purity, assay, and impurity profiling.
Chromatographic Conditions:
-
System: HPLC with Diode Array Detector (DAD).
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Note: A Phenyl-Hexyl column is a viable alternative if C18 selectivity is insufficient, utilizing
interactions with the chlorophenyl ring.
-
-
Column Temp: 30°C.
-
Injection Volume: 10 µL.
-
Detection:
-
Channel A: 214 nm (High Sensitivity).
-
Channel B: 264 nm (High Selectivity for Chlorophenyl).
-
Spectrum Scan: 200–400 nm.
-
Mobile Phase:
Gradient Program (Scouting to Optimization):
| Time (min) | % Solvent B | Comment |
| 0.0 | 5 | Initial equilibration |
| 15.0 | 95 | Linear scouting ramp |
| 18.0 | 95 | Wash |
| 18.1 | 5 | Re-equilibration |
| 23.0 | 5 | Ready for next injection |
Optimization Note: If the peak elutes at approx. 8 minutes (~50% B), switch to an isocratic method at 45% B or a shallow gradient (e.g., 30% to 60% B over 10 mins) for better resolution.
Protocol B: Chiral Separation (Enantiomeric Purity)
Since the molecule has a chiral center at C2, separating the
Chromatographic Conditions:
-
Column: Chiralpak AD-RH or OD-RH (150 x 4.6 mm, 5 µm).
-
Mobile Phase: 0.1% Formic Acid (aq) / Acetonitrile (60:40 v/v).
-
Note: Acidic pH is still required to keep the analyte neutral.
-
-
Flow Rate: 0.5 – 0.8 mL/min.
-
Detection: 264 nm.
Validation Parameters (Self-Validating System)
To ensure the method is trustworthy (Part 2: Scientific Integrity), perform these validation steps.
System Suitability Test (SST)
Run before every sample batch.
-
Tailing Factor (
): Must be < 1.5. (If > 1.5, increase buffer strength or column temperature). -
Theoretical Plates (
): > 5000. -
Precision: %RSD of peak area for 5 replicate injections < 2.0%.
Linearity & Range
Prepare 5 concentration levels (e.g., 10, 25, 50, 75, 100 µg/mL).
-
Acceptance:
.
Limit of Detection (LOD)
Determine the concentration where Signal-to-Noise (S/N) ratio is 3:1.
-
Estimated LOD: ~0.1 µg/mL at 214 nm.
Troubleshooting & Mechanistic Insights
Peak Tailing Issues
-
Cause: Ionization of the carboxylic acid or interaction of the
-hydroxyl with silanols. -
Solution: Ensure Mobile Phase A pH is
2.5. If using Formic acid results in tailing, switch to Phosphoric acid (stronger silanol suppression) or add 5 mM Ammonium Acetate (if using MS detection, adjust pH to 3.0 with acetic acid).
Retention Time Drift
-
Cause: Temperature fluctuations affecting the pKa/ionization equilibrium.
-
Solution: Use a thermostatted column compartment (30°C ± 0.5°C).
Interaction Diagram
Understanding the molecular interaction is key to troubleshooting.
Figure 2: Mechanistic interactions governing retention. Acidic mobile phase ensures the analyte remains neutral, maximizing hydrophobic interaction with the C18 phase.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for RPC mechanisms).
-
Armaforte, E., et al. (2006).[7] "High-performance liquid chromatography determination of phenyllactic acid in MRS broth." Journal of Chromatography A, 1131(1-2), 281-284.[8] (Reference for structural analog separation). Link[8]
-
Georgieva, M., et al. (2022). "Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)...propanoic acid." ResearchGate.[7][9] (Reference for chlorophenyl propanoic acid derivatives). Link
Sources
- 1. cipac.org [cipac.org]
- 2. researchgate.net [researchgate.net]
- 3. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 4. dream.cnrs.fr [dream.cnrs.fr]
- 5. HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH | SIELC Technologies [sielc.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. High-performance liquid chromatography determination of phenyllactic acid in MRS broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Extraction and purification techniques for 3-(2-Chlorophenyl)-2-hydroxypropanoic acid
An Application Guide for the Extraction and Purification of 3-(2-Chlorophenyl)-2-hydroxypropanoic acid
Introduction
This compound is a chiral carboxylic acid with a structure lending itself to applications as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] As with many complex organic molecules destined for high-value applications, particularly in the pharmaceutical industry, achieving high levels of both chemical and enantiomeric purity is paramount. The presence of impurities, including starting materials, by-products, or the undesired enantiomer, can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[2][3]
This document provides a comprehensive technical guide for researchers, chemists, and process development scientists on robust and scalable methods for the extraction and purification of this compound from typical post-synthesis reaction mixtures. The methodologies are grounded in fundamental chemical principles and supported by established practices in the field, emphasizing not just the procedural steps but the rationale behind them to allow for effective troubleshooting and optimization.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential for designing effective separation strategies. Key parameters for this compound are summarized below. The predicted octanol-water partition coefficient (XlogP) of 1.8 suggests moderate hydrophobicity, making the compound amenable to extraction with a range of organic solvents.[4]
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₃ | [4] |
| Molecular Weight | 200.62 g/mol | [5] |
| Monoisotopic Mass | 200.02402 Da | [4] |
| Predicted XlogP | 1.8 | [4] |
| Physical Form | Solid | [6] |
Part 1: Extraction of Crude Product from Reaction Mixtures
The initial step following synthesis is the isolation of the crude product from the reaction medium, which may contain catalysts, unreacted starting materials, and by-products. Liquid-liquid extraction (LLE) is the primary technique employed, leveraging the acidic nature of the target molecule's carboxylic acid group.
Core Principle: Acid-Base Extraction
The carboxylic acid moiety of the target compound allows for its selective transfer between aqueous and organic phases by manipulating the pH.
-
At Low pH (Acidic Conditions): The carboxylic acid group is protonated (-COOH), rendering the molecule neutral and more soluble in organic solvents like ethyl acetate or diethyl ether.
-
At High pH (Basic Conditions): The carboxylic acid is deprotonated to its carboxylate salt (-COO⁻), making it ionic and preferentially soluble in the aqueous phase.
This pH-dependent solubility switch is exploited to separate the acidic product from neutral or basic impurities.
Workflow for Extraction and Purification
Sources
- 1. US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds - Google Patents [patents.google.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 4. PubChemLite - this compound (C9H9ClO3) [pubchemlite.lcsb.uni.lu]
- 5. 40620-53-9|(R)-3-(2-Chlorophenyl)-3-hydroxypropanoic acid|BLD Pharm [bldpharm.com]
- 6. 3-(2-Bromophenyl)-2-hydroxypropanoic acid | 917247-85-9 [sigmaaldrich.com]
Recrystallization solvents for 3-(2-Chlorophenyl)-2-hydroxypropanoic acid purification
Application Note & Protocol
Topic: Strategic Selection of Recrystallization Solvents for the Purification of 3-(2-Chlorophenyl)-2-hydroxypropanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide for the purification of this compound via recrystallization. Due to the molecule's amphiphilic nature, possessing both polar hydrogen-bonding moieties and a nonpolar aromatic ring, a systematic approach to solvent selection is critical for achieving high purity. We present a rationale grounded in the physicochemical properties of the target compound, followed by comprehensive protocols for single-solvent, two-solvent, and reactive recrystallization techniques. This guide is designed to equip researchers with the foundational principles and practical methodologies to develop a robust and efficient purification process.
Introduction: The Purification Challenge
This compound is a multifaceted molecule featuring a carboxylic acid, a secondary alcohol, and a chlorinated aromatic ring. Such compounds are common intermediates in pharmaceutical synthesis, where stringent purity requirements are paramount. The primary challenge in its purification lies in identifying a solvent system that can effectively discriminate between the desired product and structurally similar impurities. The ideal recrystallization solvent should exhibit high solubility for the compound at an elevated temperature and low solubility upon cooling, allowing for the selective crystallization of the pure product.[1][2] This guide moves beyond simple trial-and-error by establishing a logical framework for solvent selection.
Physicochemical Characterization & Rationale for Solvent Selection
Understanding the molecular structure is the cornerstone of designing an effective purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Implication for Recrystallization | Source |
| Molecular Formula | C₉H₉ClO₃ | - | [3] |
| Molecular Weight | 200.62 g/mol | - | [3] |
| Key Functional Groups | Carboxylic Acid (-COOH), Hydroxyl (-OH), Chlorophenyl | These groups dictate polarity and potential for hydrogen bonding, favoring polar solvents. The chlorophenyl group adds nonpolar character. | - |
| Predicted XlogP | 1.8 | Indicates moderate lipophilicity, suggesting solubility in both polar organic solvents and potential for insolubility in highly nonpolar or aqueous systems. | [3] |
The molecule's structure presents a duality:
-
Polar Head: The carboxylic acid and hydroxyl groups are polar and protic. They can act as both hydrogen bond donors and acceptors. This suggests that polar protic solvents (e.g., water, ethanol, isopropanol) and polar aprotic solvents (e.g., ethyl acetate, acetone) will be effective at dissolving the compound.
-
Nonpolar Tail: The 2-chlorophenyl group is bulky and largely nonpolar. This feature suggests that purely aqueous systems might be less effective than organic solvents, or that a co-solvent may be needed. It also indicates that nonpolar solvents like hexanes or heptane will likely be poor solvents, making them excellent candidates for use as anti-solvents.
This structural analysis leads to a logical starting point: screen solvents of intermediate polarity or employ binary mixtures of polar and nonpolar solvents.
Solvent Screening Strategy & Workflow
A systematic screening process is more efficient than random testing. The following workflow provides a structured approach to identifying a suitable solvent system.
Caption: Workflow for selecting a recrystallization method.
Table 2: Candidate Solvents for Initial Screening
| Solvent Class | Example Solvent(s) | Predicted Behavior & Rationale |
| Protic | Water, Isopropanol (IPA), Ethanol | High Solubility Hot / Moderate Solubility Cold. The -OH and -COOH groups will interact strongly. Water may require a larger volume due to the nonpolar ring.[4] |
| Polar Aprotic | Ethyl Acetate (EtOAc), Methyl tert-butyl ether (MTBE) | Good Solubility. These solvents can accept hydrogen bonds. Good candidates for single-solvent or as the primary solvent in a binary system. |
| Aromatic | Toluene | Moderate Solubility Hot / Low Solubility Cold. The aromatic ring of toluene will interact favorably with the chlorophenyl group. A strong candidate for single-solvent recrystallization. |
| Aliphatic | Heptane, Hexane | Very Low Solubility (Hot or Cold). These are nonpolar and will not effectively solvate the polar functional groups. Excellent candidates for use as an anti-solvent . |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good Solubility. While potentially effective, their high volatility and toxicity make them less ideal for standard recrystallization. A similar compound has been recrystallized from chloroform/petroleum ether.[5] |
Experimental Protocols
Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Single-Solvent Recrystallization (Example: Toluene)
This method is ideal if a single solvent that dissolves the compound well when hot but poorly when cold is identified.
-
Dissolution: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask equipped with a stir bar.
-
Solvent Addition: Add an initial volume of toluene (e.g., 10 mL) to the flask.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add toluene in small portions (0.5-1.0 mL) until all the solid just dissolves at the boiling point. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[1]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold toluene (1-2 mL) to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Analysis: Determine the melting point and yield of the purified product. A sharp melting point close to the literature value indicates high purity.[1]
Protocol 2: Two-Solvent (Solvent/Anti-solvent) Recrystallization (Example: Ethyl Acetate/Heptane)
This technique is used when no single solvent is ideal. One solvent (the "solvent") dissolves the compound well, while the other (the "anti-solvent") dissolves it poorly. The two must be miscible. A similar system (MTBE/heptane) has been used for a related compound.[6]
-
Dissolution: In a 50 mL Erlenmeyer flask, dissolve 1.0 g of the crude product in the minimum amount of hot ethyl acetate required for complete dissolution.
-
Anti-solvent Addition: While the solution is still hot, add heptane dropwise with constant swirling. Continue adding heptane until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.
-
Re-dissolution: Add a few drops of hot ethyl acetate to just re-dissolve the precipitate and make the solution clear again.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath as described in Protocol 1.
-
Isolation, Washing & Drying: Collect the crystals by vacuum filtration. Wash with a small amount of a cold mixture of ethyl acetate/heptane (e.g., in a 1:4 ratio). Dry the crystals under vacuum.
Protocol 3: Reactive Recrystallization via Salt Formation
This advanced method leverages the acidity of the carboxylic acid group to achieve purification. It is particularly effective for removing neutral or basic impurities.
Caption: Workflow for reactive recrystallization.
-
Dissolution: Dissolve 1.0 g of the crude product in a suitable organic solvent like ethyl acetate (20 mL) in a separatory funnel.
-
Extraction/Salt Formation: Add a mild aqueous base, such as 1M sodium bicarbonate solution (20 mL). Stopper the funnel and shake gently, venting frequently. The carboxylic acid will be deprotonated to form its sodium salt, which is highly soluble in the aqueous layer. Neutral impurities will remain in the organic layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean Erlenmeyer flask. Discard the organic layer containing the impurities.
-
Regeneration & Precipitation: Cool the aqueous solution in an ice bath. With vigorous stirring, slowly add 2M hydrochloric acid (HCl) dropwise until the solution is acidic (test with pH paper, pH ~2). The pure this compound will precipitate out of the solution.
-
Isolation, Washing & Drying: Collect the solid precipitate by vacuum filtration. Wash the crystals thoroughly with a small amount of ice-cold deionized water to remove any residual salts. Dry the purified product under vacuum.
Troubleshooting
Table 3: Common Recrystallization Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated. | Lower the temperature at which the anti-solvent is added. / Add more of the primary solvent before cooling. / Re-heat the oil and add more solvent, then cool very slowly. |
| No Crystals Form | Too much solvent was used. / The solution is not saturated enough. / The compound is very soluble even at low temperatures. | Boil off some of the solvent to increase concentration and cool again. / Try scratching the inside of the flask with a glass rod to induce nucleation. / Add a "seed crystal" of the pure compound.[1] / Switch to a less effective (less polar) solvent system. |
| Poor Recovery | Too much solvent was used. / The compound has significant solubility in the cold solvent. / Crystals were washed with room temperature solvent. | Use the minimum amount of hot solvent for dissolution. / Ensure thorough cooling in an ice bath. / Always wash crystals with a minimal amount of ice-cold solvent.[7] |
| Product is still impure | Cooling was too rapid, trapping impurities. / The chosen solvent system is not selective enough. | Allow the solution to cool to room temperature without disturbance before placing it in an ice bath. / Perform a second recrystallization with the same or a different solvent system. |
Conclusion
The purification of this compound by recrystallization is a highly achievable goal when approached systematically. By analyzing the molecule's distinct polar and nonpolar regions, a rational selection of candidate solvents can be made, significantly streamlining the optimization process. The protocols provided for single-solvent, two-solvent, and reactive recrystallization offer a versatile toolkit to tackle various impurity profiles, enabling researchers to obtain material of high purity suitable for downstream applications in research and development.
References
- Method for the purification of a-hydroxy acids on an industrial scale - Google Patents.
-
Crystallization-Induced Chiral Inversion As the Key Step for Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid from l-Phenylalanine | Organic Letters - ACS Publications. Available at: [Link]
-
This compound (C9H9ClO3) - PubChem. Available at: [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]
- Preparation of hydroxy acids - Google Patents.
-
Recrystallization - YouTube. Available at: [Link]
-
Recrystallization I 10. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
-
Crystallization-induced chiral inversion as the key step for synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from l-phenylalanine - PubMed. Available at: [Link]
Sources
Application Note: High-Efficiency Amide Coupling of 3-(2-Chlorophenyl)-2-hydroxypropanoic Acid
Topic: Conditions for coupling 3-(2-Chlorophenyl)-2-hydroxypropanoic acid with amines Content Type: Detailed Application Note & Protocol
Executive Summary
The coupling of This compound (an
This guide details two validated workflows to overcome these issues:
-
Method A (Direct Coupling): A "one-pot" protocol using T3P® (Propylphosphonic Anhydride) , optimized for speed and retention of stereochemistry without protecting groups.
-
Method B (Protected Route): A high-fidelity protocol using O-acetylation or O-TBS protection , recommended for valuable amines or when purification of the direct coupling is difficult.
Strategic Analysis & Mechanism
The primary failure mode in coupling
Decision Matrix: Method Selection
Figure 1: Decision tree for selecting the optimal coupling strategy based on amine value and steric hindrance.
Method A: Direct Coupling via T3P (Recommended)
Rationale: T3P (Propylphosphonic anhydride) is the reagent of choice for unprotected AHAs. Unlike carbodiimides (EDC/DCC), T3P drives the reaction through a cyclic transition state that favors amine attack over hydroxyl attack, significantly suppressing epimerization and dimerization.
Materials
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 – 4.0 equiv) or DIPEA (3.0 equiv)
-
Note: Pyridine is superior for suppressing racemization.[1]
-
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative).
Protocol Steps
-
Preparation: Charge the reaction vessel with this compound (1.0 equiv) and the Amine (1.1 equiv).
-
Solvation: Add EtOAc (concentration ~0.1 M to 0.2 M). Stir to dissolve/suspend.
-
Base Addition: Cool the mixture to 0 °C . Add Pyridine (3.5 equiv) dropwise.
-
Critical: Do not add T3P before the base. The base neutralizes the acid and prepares the amine.
-
-
Activation: Add T3P solution (1.5 equiv) dropwise over 5–10 minutes at 0 °C.
-
Reaction: Allow the mixture to warm to Room Temperature (20–25 °C). Stir for 2–4 hours.
-
Monitoring: Check by TLC/LC-MS.[2] Look for the disappearance of the acid (m/z ~200) and formation of Product. If ~10% acid remains after 4h, add 0.5 equiv T3P.
-
-
Workup (Standard):
-
Dilute with EtOAc.
-
Wash with 1M HCl (2x) to remove pyridine and unreacted amine.
-
Wash with Sat. NaHCO₃ (2x) to remove unreacted acid and phosphate byproducts (T3P byproducts are water-soluble).
-
Wash with Brine (1x), dry over Na₂SO₄, and concentrate.
-
Method B: Protected Route (O-Acetylation)
Rationale: If the amine is extremely non-nucleophilic or valuable, the risk of AHA self-coupling increases. Protecting the
Step 1: O-Acetylation[3]
-
Dissolve this compound in DCM (0.5 M).
-
Add Acetyl Chloride (2.5 equiv) and DIPEA (3.0 equiv) at 0 °C.
-
Stir at RT for 2 hours.
-
Hydrolysis of Mixed Anhydride: The reaction forms the O-acetyl-mixed anhydride. Quench with water to hydrolyze the anhydride back to the carboxylic acid (maintaining the O-acetyl group).
-
Extract with DCM, wash with 1M HCl, dry, and concentrate to yield 3-(2-Chlorophenyl)-2-acetoxypropanoic acid .
Step 2: Amide Coupling[3][4][5]
-
Dissolve the O-acetyl acid (1.0 equiv) in DCM or DMF.
-
Add HATU (1.1 equiv) and DIPEA (2.0 equiv) at 0 °C. Stir for 5 mins.
-
Add the Amine (1.0 equiv).[3] Stir at RT for 1–2 hours.[2][4]
-
Standard aqueous workup (HCl/NaHCO₃) to isolate the O-acetyl amide .
Step 3: Deprotection
-
Dissolve the O-acetyl amide in MeOH/THF (1:1) .
-
Add LiOH (2.0 equiv) or K₂CO₃ (3.0 equiv) dissolved in minimal water.
-
Stir at 0 °C to RT. Monitor closely (usually <1 hour) to avoid hydrolyzing the amide bond.
-
Neutralize with 1M HCl, evaporate volatiles, and extract the final product.
Comparative Data & Troubleshooting
| Parameter | Method A (T3P) | Method B (Protection) |
| Step Count | 1 (One-pot) | 3 (Protect-Couple-Deprotect) |
| Yield (Typical) | 70–85% | 60–75% (Overall) |
| Racemization Risk | Low (with Pyridine) | Low (if base controlled) |
| Impurity Profile | Trace Dimer (Homobislactone) | Clean (No Dimer) |
| Green Score | High (Water-soluble byproducts) | Low (More solvents/steps) |
Troubleshooting "Homobislactone"
If you observe a mass spectrum peak corresponding to [2 x Acid - H2O] (Dimer):
-
Cause: Activation was too fast relative to amine attack.
-
Fix: Switch to Method B OR increase the Amine equivalents to 1.5 and ensure the Amine is fully dissolved before adding T3P.
Visualizing the Side Reaction Risk
Figure 2: Mechanistic pathway showing the competition between productive amidation and parasitic dimerization.
References
-
Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
- Key Insight: Establishes T3P/Pyridine as the gold standard for preventing racemiz
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.
- Key Insight: Comprehensive review of side reactions, including O-acyl
-
Joullié, M. M., & Lassen, K. M. (2010). "Evolution of Amide Bond Formation." Arkivoc, viii, 189-250.
- Key Insight: Discusses the "Homobislactone" form
Sources
Troubleshooting & Optimization
Improving yield in the hydrolysis of 3-(2-chlorobenzyl) cyanohydrin
Technical Support Center: Hydrolysis of 3-(2-chlorobenzyl) Cyanohydrin
Executive Summary
This guide addresses the hydrolysis of 3-(2-chlorobenzyl) cyanohydrin (and structurally related 2-chloromandelonitrile derivatives). These substrates present unique challenges due to the ortho-chloro steric hindrance and the electron-withdrawing nature of the benzyl ring, which destabilizes the cyanohydrin equilibrium.
Yield loss in this reaction typically stems from three failure modes:
-
Retro-cyanohydrin reversion: Loss of HCN under basic or thermal stress.
-
Amide arrest: The reaction stalls at the amide intermediate due to steric bulk.
-
Product degradation: Decarboxylation or polymerization under harsh acidic conditions.
Part 1: Diagnostic & Decision Framework
Q: I am seeing low yields. How do I determine the root cause?
A: Before altering parameters, diagnose the failure mode using the decision tree below. The ortho-chloro substituent makes the nitrile carbon less accessible, often requiring a switch from chemical to biocatalytic methods for yields >80%.
Figure 1: Diagnostic logic for identifying yield loss mechanisms in cyanohydrin hydrolysis.
Part 2: Chemical Hydrolysis (The "Brute Force" Approach)
Q: I am using H₂SO₄/HCl. Why is the reaction stalling at the amide?
A: The ortho-chloro group provides significant steric hindrance, protecting the nitrile carbon from water attack. In standard acid hydrolysis, the conversion of Nitrile
Protocol Adjustment (High-Acid Method): To push past the amide plateau without causing degradation:
-
Solvent System: Do not use pure water. Use a mixture of Acetic Acid (glacial) and Conc. HCl (3:1 v/v) . The acetic acid improves solubility of the lipophilic chlorobenzyl chain.
-
Temperature Ramp:
-
Stage 1 (Nitrile
Amide): Stir at 0–5°C for 2 hours. (Prevents HCN loss). -
Stage 2 (Amide
Acid): Slowly ramp to 60–70°C for 4-6 hours.
-
-
Water Scavenging (The Pinner Strategy): If yield remains low, switch to anhydrous conditions:
-
Dissolve substrate in dry alcohol (EtOH/MeOH).
-
Bubble dry HCl gas at 0°C to form the imino-ether salt (Pinner salt).
-
Add water only after the salt precipitates to hydrolyze it to the ester/acid.
-
Q: My substrate is degrading into the starting aldehyde. Why?
A: This is the Retro-Cyanohydrin Reaction .
-
High pH: Any base (even weak bases formed during hydrolysis) deprotonates the hydroxyl group, triggering the collapse.
-
Heat: Thermal stress drives the volatile HCN out of the system, permanently shifting equilibrium.
Corrective Action:
-
Maintain Acidity: Ensure the reaction mixture never exceeds pH 4.0.
-
Closed System: Run in a sealed vessel to keep HCN partial pressure high, or use a "trap" reagent (like acetone) only if you are trying to remove cyanide (which is not the goal here).
Part 3: Biocatalytic Hydrolysis (The "Precision" Approach)
Q: How do I achieve >95% yield and enantioselectivity?
A: Chemical hydrolysis is often non-selective and harsh. The industry standard for ortho-substituted cyanohydrins is now Nitrilase-mediated hydrolysis (specifically variants derived from Burkholderia cenocepacia or Alcaligenes faecalis).
Why it works: Nitrilases hydrolyze the nitrile directly to the carboxylic acid without releasing the free amide intermediate, bypassing the "amide arrest" problem.[1]
Protocol: Biphasic Enzymatic Hydrolysis
| Parameter | Specification | Rationale |
| Enzyme | Nitrilase (e.g., NIT-101, BcNit) | Specificity for bulky ortho-substituted aryls. |
| pH Buffer | Phosphate Buffer (100mM, pH 7.5) | Optimal enzyme activity; neutral pH minimizes spontaneous HCN loss. |
| Temperature | 30°C | Balance between rate and enzyme stability. |
| Co-solvent | 10% v/v Methanol or DMSO | The 2-chlorobenzyl group is hydrophobic; co-solvent aids mass transfer. |
| Substrate Loading | 50–100 mM | Prevent substrate inhibition. |
Step-by-Step Workflow:
-
Preparation: Suspend 20 mg of lyophilized Nitrilase in 10 mL Phosphate Buffer (pH 7.5).
-
Substrate Addition: Dissolve 3-(2-chlorobenzyl) cyanohydrin in DMSO (1 mL). Add dropwise to the buffer while stirring.
-
Incubation: Stir at 30°C @ 200 RPM.
-
Monitoring: Check HPLC every 2 hours.
-
Success Marker: Disappearance of Nitrile peak; appearance of Acid peak.
-
Warning: If Aldehyde peak grows, lower pH slightly to 6.5.
-
-
Quench: Acidify to pH 2.0 with 1M HCl (stops enzyme, protonates acid for extraction).
-
Extraction: Extract with Ethyl Acetate.
Figure 2: The direct hydrolysis pathway of Nitrilase, avoiding the free amide trap.
Part 4: Comparison of Methods
| Feature | Chemical Hydrolysis (Acid) | Biocatalytic Hydrolysis (Nitrilase) |
| Typical Yield | 40–65% | 85–99% |
| Purity | Low (Amide/Aldehyde contamination) | High (>98% ee if chiral enzyme used) |
| Time | 6–24 Hours | 4–12 Hours |
| Cost | Low (Reagents) | Moderate (Enzyme) |
| Scalability | High (but waste intensive) | High (Green chemistry) |
| Primary Risk | Racemization & Degradation | Enzyme Deactivation |
References
-
Wang, H., et al. (2014).[2] "Efficient production of (R)-o-chloromandelic acid by recombinant Escherichia coli cells harboring nitrilase from Burkholderia cenocepacia J2315." Organic Process Research & Development. Link
-
Nuylert, A., et al. (2020).[3] "Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase... for (R)-2-Chloromandelonitrile Synthesis." ACS Omega.[3] Link
-
Chemistry Steps. (2024). "Hydrolysis of Cyanohydrins: Mechanism and Conditions." Link
-
Saber, A., et al. (2004). "Hydrolysis of nitriles using an immobilized nitrilase: applications to the synthesis of methionine hydroxy analogue derivatives." Tetrahedron: Asymmetry. Link
Sources
- 1. Nitrilase - Wikipedia [en.wikipedia.org]
- 2. Comparative Analysis of the Conversion of Mandelonitrile and 2-Phenylpropionitrile by a Large Set of Variants Generated from a Nitrilase Originating from Pseudomonas fluorescens EBC191 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
Technical Support Center: Troubleshooting Low Purity in 3-(2-Chlorophenyl)-2-hydroxypropanoic Acid Synthesis
This guide serves as a comprehensive technical support resource for researchers, scientists, and drug development professionals encountering purity challenges in the synthesis of 3-(2-Chlorophenyl)-2-hydroxypropanoic acid. This valuable chiral building block is often synthesized via a Darzens condensation followed by hydrolysis, a pathway that, while effective, presents several opportunities for impurity generation. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve these issues effectively.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial observations associated with low product purity.
Q1: My final product is an off-color oil or a solid with a low, broad melting point. What are the immediate potential causes?
A: This is a classic sign of significant impurities. The primary culprits are typically residual starting materials or reaction byproducts. The synthesis of the target α-hydroxy acid often proceeds through an α,β-epoxy ester intermediate (a glycidic ester) formed via the Darzens condensation.[1][2] Your first step should be to analyze a sample of your crude product by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to visualize the number of components.
-
Unreacted 2-Chlorobenzaldehyde: A common impurity if the condensation reaction did not go to completion. It is relatively non-polar and can be identified by comparison with a standard.
-
Unreacted α-Haloester: Another starting material that can persist due to incomplete reaction.[3]
-
Glycidic Ester Intermediate: If the final hydrolysis step is incomplete, the intermediate α,β-epoxy ester will remain. This is a significant impurity that dramatically impacts the final product's physical properties.
-
Solvent Residue: Ensure your product is thoroughly dried under vacuum. Residual high-boiling solvents can make the product appear oily.
Q2: My HPLC analysis shows multiple peaks, but I'm unsure what they are. What are the most common impurities formed during this synthesis?
A: Beyond unreacted starting materials, several byproducts can arise from the Darzens condensation mechanism and subsequent workup.
-
Aldol Self-Condensation Product: Aromatic aldehydes are less prone to self-aldol reactions than aliphatic aldehydes; however, under strongly basic conditions, some dimerization of 2-chlorobenzaldehyde can occur.[3][4]
-
Rearrangement Products: The hydrolysis of the glycidic ester intermediate can sometimes be followed by decarboxylation and rearrangement to form a carbonyl compound, though this is dependent on the hydrolysis conditions.[2]
-
Enantiomers: The synthesis produces a racemic mixture unless a chiral strategy is employed. While chemically identical in an achiral environment, the two enantiomers are impurities relative to each other if a single enantiomer is the target. Standard reversed-phase HPLC will not separate them, requiring a specialized chiral column for analysis.[5][6]
Q3: The overall yield of my reaction is consistently low, even after purification. Where am I most likely losing material?
A: Low yield is often intertwined with purity issues. The cause can be an inefficient reaction or loss during purification.
-
Inefficient Deprotonation: The first step of the Darzens reaction is the deprotonation of the α-haloester by a strong base to form an enolate.[3] If the base is not strong enough (e.g., using a weaker base when sodium ethoxide or sodium amide is required) or is moisture-sensitive and has degraded, the reaction will not proceed efficiently.[1][3]
-
Sub-optimal Reaction Temperature: Most Darzens condensations are performed at temperatures ranging from 0°C to room temperature. Excessive heat can promote unwanted side reactions, reducing the yield of the desired product.[1]
-
Loss During Workup: The target molecule is a carboxylic acid and is water-soluble, especially in its salt form at basic pH. During aqueous extractions, ensure the aqueous layer is thoroughly acidified (pH < 2) before extracting the product with an organic solvent to prevent loss.
-
Over-Purification: Aggressive recrystallization with too much solvent or the wrong solvent system can lead to significant material loss in the mother liquor.[7]
Section 2: In-Depth Troubleshooting and Optimization Protocols
This section provides detailed guidance and experimental protocols for addressing specific impurity problems.
Problem: Persistent Contamination with Starting Materials
The presence of 2-chlorobenzaldehyde and/or the α-haloester points directly to an incomplete Darzens condensation step.
Causality: The reaction's success hinges on the formation of a carbanion intermediate from the α-haloester, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.[4] Incomplete deprotonation, insufficient reaction time, or inappropriate temperature can stall the reaction.
Troubleshooting Protocol: Optimizing the Darzens Condensation
-
Reagent Integrity Check:
-
Base: Use a freshly opened or properly stored strong base like sodium ethoxide (NaOEt) or sodium amide (NaNH2). If using an alkoxide base, it should correspond to the alcohol portion of your ester to prevent transesterification.[2][3]
-
Solvents: Ensure all solvents are anhydrous. Moisture will quench the base and the carbanion intermediate.
-
-
Temperature Control: Start the reaction at 0°C or lower, especially during the addition of the base to the α-haloester and subsequent addition of the aldehyde. Allow the reaction to slowly warm to room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or a suitable quenching method followed by GC/HPLC analysis. The reaction may require several hours to overnight for completion.
-
Stoichiometry: A slight excess (1.1 to 1.2 equivalents) of the α-haloester and base relative to the aldehyde can help drive the reaction to completion.
| Parameter | Recommendation | Rationale |
| Base | Sodium Ethoxide, Sodium Amide | Sufficiently strong to deprotonate the α-carbon of the haloester.[3] |
| Solvent | Anhydrous Ether or THF | Aprotic solvents that will not interfere with the strong base. |
| Temperature | 0°C to Room Temperature | Balances reaction rate while minimizing side reactions.[1] |
| Time | 4-24 hours | Allow sufficient time for the reaction to proceed to completion. |
Problem: Achieving High Enantiomeric Purity
Your product may be chemically pure (>99% by standard HPLC) but fails chiral analysis, showing a 50:50 mixture of enantiomers.
Causality: The Darzens condensation, without a chiral auxiliary or catalyst, is not stereoselective and will produce a racemic mixture of the final product. For pharmaceutical applications, isolating a single enantiomer is often required.[5]
Troubleshooting Protocol: Chiral Resolution
Separating enantiomers requires creating a chiral environment.[8] This is most commonly achieved using chiral chromatography.
-
Analytical Method Development:
-
First, develop an analytical method using a chiral HPLC column to confirm you can resolve the two enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are excellent starting points for separating chiral acids.[6]
-
Screen different mobile phases (typically hexane/ethanol or hexane/isopropanol with a small amount of acid like trifluoroacetic acid) to optimize separation.
-
-
Preparative Chiral Chromatography:
-
Once an analytical method is established, it can be scaled up to a preparative scale.[]
-
This involves using a larger-diameter column and injecting larger quantities of the racemic mixture.
-
The two enantiomers will elute at different times and can be collected as separate, pure fractions.[5] This is a powerful but often costly technique.[5]
-
-
Alternative: Diastereomeric Salt Crystallization:
-
This classical method involves reacting the racemic acid with a chiral base (e.g., (R)- or (S)-1-phenylethylamine, brucine, or quinine) to form two diastereomeric salts.[8]
-
These salts have different physical properties, including solubility, and can often be separated by fractional crystallization.[8]
-
After separation, the desired salt is treated with a strong acid to liberate the pure enantiomer of this compound.
-
Section 3: Standard Operating Procedures (SOPs) for Purification & Analysis
SOP 1: General Recrystallization Protocol
Recrystallization is a powerful technique for removing small amounts of impurities from an already relatively pure solid product.[10]
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[11] Test small amounts of your product in various solvents (e.g., water, toluene, ethyl acetate/hexane mixtures, ethanol/water mixtures) to find a suitable system.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid. Adding too much solvent will result in poor recovery.[7]
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[12] Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals thoroughly under vacuum to remove all traces of solvent.
SOP 2: Standard HPLC Method for Purity Assessment
This method is suitable for determining the chemical purity of the final product and detecting non-chiral impurities.
| Parameter | Typical Conditions | Justification |
| Column | Reversed-Phase C18, 5 µm, 4.6 x 250 mm | Standard for analyzing moderately polar organic molecules like α-hydroxy acids.[13] |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid | Phosphoric acid is used to suppress the ionization of the carboxylic acid, leading to sharper, more symmetrical peaks.[13] |
| Gradient | Start at 30% Acetonitrile, ramp to 95% over 15 min | A gradient elution ensures that both polar and non-polar impurities will be eluted from the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 210 nm or 254 nm | The phenyl ring and carboxylic acid group absorb UV light. 210 nm provides general sensitivity for organic molecules.[13] |
| Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
Section 4: Visual Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving purity issues.
Caption: Troubleshooting workflow for low purity synthesis.
References
-
Huang, W. -S.; Lin, C. -C.; Huang, M. -C.; and Wen, K. -C. (2002) "Determination of α-hydroxyacids in cosmetics," Journal of Food and Drug Analysis: Vol. 10 : Iss. 2 , Article 5. [Link]
-
Oreate AI. (2026). Darzens Condensation: Mechanism, Development, and Application Research. [Link]
-
RotaChrom. (2023). The Secrets to Mastering Chiral Chromatography. [Link]
-
Clausius Scientific Press. (2024). Determination of the Content of α-Hydroxy Acids in Cosmetics by HPLC. [Link]
-
Master Organic Chemistry. Darzens Condensation. [Link]
-
Journal of Food and Drug Analysis. (2002). Determination of α-hydroxyacids in cosmetics. [Link]
-
PubMed. (2006). Determination of alpha-hydroxy acids in cosmetic products by capillary electrophoresis. [Link]
-
Wikipedia. Chiral column chromatography. [Link]
-
Chiralpedia. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. [Link]
-
ResearchGate. (2014). Physicochemical properties of labeled alpha-hydroxy acids. [Link]
-
Wikipedia. Darzens reaction. [Link]
-
University of Toronto. Recrystallization - Single Solvent. [Link]
-
Chemistry Notes. (2022). Darzens Condensation: Mechanism and Applications. [Link]
-
National Center for Biotechnology Information. (2014). Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. [Link]
- Google Patents. (2001). EP1092722A1 - Method for preparation of 3-(hydroxyphenyl phosphinyl)-propanoic acid.
-
"Exp. No. 2 Crystallization & recrystallization". [Link]
- Google Patents. (2016). US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Reddit. (2025). Flawed synthesis, last attempt : r/chemhelp. [Link]
-
Reddit. (2020). Recrystallisation Help : r/Chempros. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Google Patents. (2011). WO2011002892A2 - Process for separating and recovering 3-hydroxypropionic acid.
- Google Patents. (2004).
-
ResearchGate. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. [Link]
- Google Patents. (2013). WO2013192450A1 - Purification of 3-hydroxypropionic acid from crude cell broth and production of acrylamide.
-
Frontiers. (2018). Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. [Link]
-
Chemistry Review Letters. (2024). Recent investigations in synthesis of α-hydroxycarboxylic acids by reductive carboxylation of aldehydes with CO2. [Link]
-
European Patent Office. (1998). Method for producing 2,2-bis(3-amino-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane. [Link]
-
ResearchGate. (2021). Synthesis routes for 3-hydroxypropionic acid from renewable sources. [Link]
-
PubMed. (2017). Investigation of the key factors on 3-hydroxypropionic acid production with different recombinant strains. [Link]
-
Quickcompany. (2009). Novel Process For The Preparation Of 3' Chloropropiophenone. [Link]
Sources
- 1. Darzens Condensation: Mechanism, Development, and Application Research - Oreate AI Blog [oreateai.com]
- 2. Darzens reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 6. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 7. Home Page [chem.ualberta.ca]
- 8. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 10. mt.com [mt.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 13. "Determination of α-hydroxyacids in cosmetics" by W.-S. Huang, C.-C. Lin et al. [jfda-online.com]
Technical Guide: Minimizing Side Reactions in the Chlorination of Phenyllactic Acid Derivatives
The following technical guide addresses the chlorination of phenyllactic acid (PLA) derivatives, specifically focusing on the suppression of side reactions such as elimination (cinnamic acid formation) and stereochemical scrambling.
Executive Summary
Phenyllactic acid (PLA) derivatives are critical chiral building blocks in the synthesis of protease inhibitors and cardiovascular drugs (e.g., Danshensu derivatives). The conversion of the
This guide provides mechanistic insights and validated protocols to maximize the yield of 2-chloro-3-phenylpropionic acid while suppressing elimination and controlling stereochemistry.[1]
Troubleshooting & Optimization (Q&A)
Issue 1: "I am observing significant amounts of cinnamic acid byproducts (10-30%). How do I stop this elimination?"
Diagnosis:
This is the most common failure mode. The reaction conditions are likely too forcing (high temperature) or the base used is promoting E2 elimination rather than nucleophilic substitution. The
Corrective Actions:
-
Temperature Control: Maintain reaction temperatures below 40°C . Elimination rates increase exponentially with temperature, whereas substitution (
or ) often proceeds at lower temperatures.[1] -
Reagent Switch (The Appel Protocol): If using thionyl chloride (
) at reflux, switch to Appel reaction conditions ( or ). The Appel reaction proceeds under neutral conditions, significantly reducing the risk of acid- or base-catalyzed elimination. -
Base Selection: If using
, avoid strong amine bases if elimination is dominant.[1] Use catalytic DMF instead of stoichiometric pyridine. Pyridine can act as a base to deprotonate the -position of the activated chlorosulfite intermediate, driving elimination.
Issue 2: "My product is racemized or has the wrong enantiomer. I need high optical purity."
Diagnosis:
You are likely experiencing uncontrolled mechanistic divergence between
Mechanistic Insight:
-
(Neat/Ether): Proceeds via an
(Substitution Nucleophilic internal) mechanism.[1] The chlorosulfite intermediate collapses from the same face, leading to Retention of Configuration .[2] -
+ Pyridine: Pyridine displaces the chlorosulfite to form a pyridinium intermediate, which is then attacked by chloride from the back.[3] This follows an
pathway, leading to Inversion of Configuration . -
Phenonium Ion: The
-phenyl group can participate (Neighboring Group Participation), displacing the leaving group to form a bridged phenonium ion. Opening of this ring by chloride leads to Retention , but can also cause migration if the ring opens at the wrong carbon (though less likely in this specific scaffold due to primary vs. secondary carbocation stability).
Corrective Actions:
-
For Retention: Use
in a non-nucleophilic solvent (Dioxane or Toluene) without base.[1] -
For Inversion: Use the Appel reaction (
) or with excess pyridine.
Issue 3: "The reaction mixture turns into a black tar upon workup."
Diagnosis: This indicates polymerization or vigorous decomposition, likely triggered by the high exotherm of excess thionyl chloride reacting with water during quenching, or polymerization of the cinnamic acid side product.
Corrective Actions:
-
Inert Atmosphere: Ensure the starting material is rigorously dried.[1] Water reacts with
to generate heat and gas, which degrades the product. -
Controlled Quench: Do not add water directly to the reaction.[1] Pour the reaction mixture slowly into a stirred mixture of ice and saturated
. -
Solvent Dilution: Perform the reaction in dilute DCM (dichloromethane) rather than neat reagents to act as a heat sink.
Visualizing the Pathways
The following diagram illustrates the competing pathways: the desired substitution (leading to Chloro-PLA) versus the undesired elimination (leading to Cinnamic Acid).
Caption: Mechanistic divergence in PLA chlorination. Green paths represent desired substitution; red dashed path represents the elimination failure mode.
Validated Experimental Protocol
Protocol A: Stereoretentive Chlorination using Thionyl Chloride ( )
Best for: Converting (S)-Phenyllactic acid to (S)-2-chloro-3-phenylpropionic acid.[1]
Reagents:
-
(S)-Phenyllactic acid (1.0 equiv)[1]
-
Thionyl Chloride (
) (1.5 equiv)[1] -
Solvent: 1,4-Dioxane (anhydrous)[1]
Step-by-Step:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and a drying tube (
). Flush with Argon. -
Dissolution: Dissolve (S)-Phenyllactic acid (10 mmol) in anhydrous 1,4-dioxane (20 mL).
-
Addition: Cool the solution to 0°C. Add
(15 mmol) dropwise over 15 minutes. Caution: Gas evolution ( , ). -
Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 4 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1).[1] If starting material remains, heat gently to 40°C. Do not exceed 50°C to prevent elimination.
-
-
Workup: Concentrate the mixture under reduced pressure to remove excess
and solvent. -
Purification: The residue is often pure enough.[1] If cinnamic acid is present (detectable by UV or alkene protons in NMR), purify via column chromatography on silica gel (eluent: Hexane/DCM with 1% Acetic Acid).
Protocol B: Stereoinvertive Chlorination (Appel Conditions)
Best for: Converting (S)-Phenyllactic acid ester to (R)-2-chloro-ester with minimal elimination.[1]
Reagents:
-
Methyl (S)-phenyllactate (1.0 equiv)[1]
-
Triphenylphosphine (
) (1.2 equiv)[1] -
Carbon Tetrachloride (
) or Hexachloroethane ( ) (1.2 equiv)[1] -
Solvent: DCM (Dichloromethane)[1]
Step-by-Step:
-
Dissolution: Dissolve
(12 mmol) and Methyl (S)-phenyllactate (10 mmol) in dry DCM (30 mL). -
Addition: Add
(12 mmol) or (solid) in portions at 0°C. -
Reaction: Stir at room temperature for 12 hours.
-
Workup: Add Hexane (50 mL) to precipitate Triphenylphosphine oxide (
).[1] Filter the solids. -
Purification: Concentrate the filtrate and purify via flash chromatography.
Data Summary: Reaction Conditions vs. Outcome[4][5][6][7][8]
| Reagent System | Mechanism | Stereochemical Outcome | Elimination Risk | Recommended For |
| Retention | Medium (if heated) | Maintaining chirality without expensive reagents.[1] | ||
| Inversion | High (Base promoted) | Inverting stereocenters (use with cooling).[1] | ||
| Inversion | Low | Sensitive substrates prone to elimination.[1] | ||
| Inversion | High (Strong Lewis Acid) | Not recommended for PLA due to side reactions.[1] |
References
-
Mechanistic Basis of
vs in Chlorination: -
Appel Reaction Conditions
-
Source: Alfa Chemistry.[1] "Appel Reaction Mechanism and Applications".
-
-
Phenyllactic Acid Antimicrobial Properties and Structure
-
Synthesis of 2-chloro-3-phenylpropionic acid (General Protocol)
-
Elimination Side Reactions (Cinnamic Acid)
Sources
Technical Support Center: Manufacturing 3-(2-Chlorophenyl)-2-hydroxypropanoic Acid
Case Management System: Scale-Up & Troubleshooting[1]
Subject: Process Optimization for CAS: [Specific CAS not universally fixed, commonly referred to as 3-(2-chlorophenyl)lactic acid] Support Level: Tier 3 (Senior Process Chemistry & Engineering) Status: Active[1]
Introduction: The Molecule & The Challenge
You are likely encountering difficulties because 3-(2-chlorophenyl)-2-hydroxypropanoic acid is a "deceptively simple" molecule.[1] It combines the volatility of an alpha-hydroxy acid (AHA) with the steric and electronic complications of an ortho-chloro substituent.[1]
This guide addresses the three most critical failure modes reported by our users during scale-up (100g to 10kg):
-
Thermal Runaways during the classical cyanohydrin synthesis.
-
Enantiomeric Drift during biocatalytic reduction.
-
"Oiling Out" & Oligomerization during downstream processing (DSP).
Module 1: Chemical Synthesis (The Cyanohydrin Route)
Ticket ID: CHEM-001 Issue: Uncontrolled exotherm and high residual cyanide during the hydrolysis of 2-chlorobenzaldehyde cyanohydrin.
The Technical Insight (The "Ortho-Effect")
Unlike the para-isomer, the 2-chloro substituent provides significant steric hindrance near the carbonyl carbon.[1]
-
Consequence 1: The formation of the cyanohydrin is slower, tempting operators to increase temperature or catalyst load—this is a safety trap.
-
Consequence 2: The hydrolysis of the intermediate amide to the acid is sterically hindered. This requires higher temperatures/acid concentrations, which competes with the degradation of the molecule into 2-chlorostyrene derivatives (via dehydration).
Troubleshooting Protocol
| Symptom | Root Cause | Corrective Action |
| Sudden Exotherm (during HCN/Cyanide addition) | Accumulation of unreacted reagents due to low initiation temperature, followed by "kick-off."[1] | Dosing Control: Switch to semi-batch. Maintain reactor at 10-15°C during addition. Do not rely on reflux for cooling. |
| High Amide Impurity (>5% in crude) | Incomplete hydrolysis due to ortho-steric hindrance.[1] | Two-Stage Hydrolysis: Run the hydrolysis at 60°C to form the amide, then spike temperature to 85°C briefly (1-2h) to drive to acid. |
| Black Tar Formation | Polymerization of elimination products (acrylics) caused by prolonged heating. | Acid Concentration: Do not exceed 6M HCl or 30% H₂SO₄. Higher concentrations favor dehydration over hydrolysis. |
Safety Critical: Cyanide Management
-
Quench Protocol: Ensure a dedicated bleach (NaOCl) scrubber is active. The ortho-chloro cyanohydrin is less stable than unsubstituted mandelonitriles; it can revert to aldehyde and HCN if the pH rises above 8.0 during workup. Keep pH < 4.0 until cyanide is confirmed destroyed.
Module 2: Biocatalytic Synthesis (The Green Route)
Ticket ID: BIO-002 Issue: Loss of enantiomeric excess (ee) during the reduction of 3-(2-chlorophenyl)-2-oxopropanoic acid (the keto-acid).
The Technical Insight
Enzymatic reduction using Ketoreductases (KREDs) or Lactate Dehydrogenases (LDHs) is the preferred route for chiral purity (>99% ee). However, the substrate (the keto-acid) is prone to spontaneous decarboxylation and enolization-induced racemization in aqueous buffer.[1]
Workflow Visualization
Caption: Figure 1. Biocatalytic pathway highlighting pH-dependent stability zones.[1] The substrate is chemically unstable outside the pH 6.0–7.5 window.
FAQ: Biocatalysis Challenges
Q: My conversion stalls at 80%. Adding more enzyme doesn't help. A: This is likely Product Inhibition . The hydroxy acid product lowers the local pH, potentially deactivating the enzyme or shifting the equilibrium.
-
Fix: Implement a pH-stat system to dose NaOH (1M) automatically, maintaining pH 7.0. Do not use strong buffers at high concentrations as they complicate DSP.
Q: I see a drop in ee% over time. A: The keto-acid substrate enolizes (racemizes) in basic conditions. If you run the reaction at pH > 8.0 to improve solubility, you are racemizing the substrate faster than the enzyme can reduce it.
-
Fix: Run at pH 6.5–7.0. Use a co-solvent (IPA or DMSO, <5% v/v) to aid solubility rather than raising pH.
Module 3: Downstream Processing (DSP)
Ticket ID: DSP-003 Issue: Product fails to crystallize or forms a "gum" (oligomers) during drying.
The Technical Insight
Alpha-hydroxy acids are notorious for self-esterification .[1] Under acidic conditions and heat (e.g., rotary evaporation), the hydroxyl group of one molecule reacts with the carboxyl group of another, forming linear oligomers or cyclic lactides (similar to PLA formation).
DSP Decision Tree
Caption: Figure 2. Downstream processing workflow emphasizing thermal control to prevent oligomerization.
Protocol: Preventing Oligomerization
-
Solvent Choice: Use MTBE (Methyl tert-butyl ether) for extraction. It extracts the acid efficiently but rejects water better than Ethyl Acetate, reducing the hydrolysis risk during concentration.
-
Temperature Limit: Never exceed 40°C during solvent stripping.
-
The "Chase": If you suspect oligomers (gum), dissolve the crude in 1M NaOH, stir for 1 hour at room temperature (hydrolyzes linear dimers back to monomers), re-acidify, and extract immediately.
-
Crystallization: The 2-chloro substituent aids crystallization compared to the liquid phenyl-lactic acid.[1] Use Toluene as the solvent and Heptane as the anti-solvent. Seed at 25°C; cool slowly to 0°C.
Summary of Specifications
| Parameter | Chemical Route | Biocatalytic Route |
| Key Reagents | NaCN/KCN, HCl | KRED Enzyme, Glucose Dehydrogenase (GDH) |
| Typical Yield | 60-70% | 85-95% |
| Enantiomeric Excess | Racemic (requires resolution) | >99% (R or S) |
| Major Impurity | 2-Chlorocinnamic acid derivatives | Residual protein/cofactors |
| Safety Hazard | HCN Gas, Exotherm | Sensitization (Enzymes) |
References
-
Biocatalytic Reduction Mechanism
- Cyanohydrin Safety & Hydrolysis: Title: Acetone Cyanohydrin Safety Data & Hydrolysis Risks. Source:CAMEO Chemicals / NOAA.
-
Alpha-Hydroxy Acid Oligomerization
- Title: Lactic Acid Production and Purification (Discusses lactide/oligomer form
- Source:BioResources, 2017.
-
URL:[Link]
-
General Synthesis of Substituted Phenyllactic Acids
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds - Google Patents [patents.google.com]
Validation & Comparative
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 3-(2-Chlorophenyl)-2-hydroxypropanoic acid
In the landscape of drug development and metabolomics, the precise structural elucidation of small molecules is paramount. Mass spectrometry stands as a cornerstone technique, offering unparalleled sensitivity and structural insight. This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 3-(2-Chlorophenyl)-2-hydroxypropanoic acid, a compound of interest due to its structural motifs commonly found in pharmaceutical agents and their metabolites.
This document is intended for researchers, scientists, and drug development professionals. We will dissect the fragmentation patterns observed under different ionization techniques, compare its behavior to analogous structures, and provide robust experimental protocols to empower your analytical workflows. Our approach is grounded in mechanistic logic, ensuring that the principles discussed are not just observational but are rooted in the fundamental chemistry of the molecule.
The Structural Context: Predicting Fragmentation Hotspots
This compound possesses several key functional groups that dictate its fragmentation behavior: a carboxylic acid, a secondary alcohol, and a 2-chlorophenyl ring. The interplay of these groups under energetic ionization conditions leads to a characteristic mass spectrum that can be used as a "fingerprint" for its identification.
Gas Chromatography-Mass Spectrometry (GC-MS): A Derivatization-Dependent Approach
For volatile and thermally stable compounds, GC-MS is a powerful analytical tool.[1] However, the polar nature of this compound, due to its carboxylic acid and hydroxyl groups, makes it non-volatile and prone to thermal degradation.[2] Therefore, derivatization is a mandatory step to convert these polar functional groups into less polar, more volatile, and thermally stable moieties.[2][3]
The most common derivatization method for organic acids is silylation, typically using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS).[3] This process converts the acidic proton of the carboxylic acid and the proton of the hydroxyl group into trimethylsilyl (TMS) esters and ethers, respectively.[4]
Predicted Fragmentation of the Di-TMS Derivative
The resulting di-TMS derivative of this compound will exhibit a predictable fragmentation pattern under electron ionization (EI). The molecular ion peak ([M]•+) will be observed, and its isotopic pattern will be characteristic of a molecule containing one chlorine atom, with a prominent [M+2]•+ peak approximately one-third the intensity of the M•+ peak.[5][6]
Key fragmentation pathways for the di-TMS derivative are expected to include:
-
α-Cleavage: The bond between the carbon bearing the OTMS group (C2) and the carbon of the chlorophenylmethyl group (C3) is prone to cleavage. This is a common fragmentation pathway for alcohols and their derivatives.[7][8]
-
Loss of Functional Groups: Fragments corresponding to the loss of the TMS group (-Si(CH3)3), the TMSO• radical, and the COOTMS group are anticipated.[9][10]
-
Rearrangements: McLafferty-type rearrangements are possible if the alkyl chain allows for a six-membered ring transition state, though this is less likely to be a dominant pathway for this specific structure.[10][11]
-
Chlorine-Specific Fragmentation: A notable fragmentation pathway for ortho-substituted chlorophenyl compounds involves the loss of the chlorine atom via cyclization to form a benzopyrylium ion.[12] This is a highly characteristic fragmentation that can provide strong evidence for the ortho substitution pattern.
Experimental Protocol: GC-MS Analysis of this compound
1. Sample Preparation and Derivatization:
-
To 100 µL of a sample solution in a suitable organic solvent (e.g., ethyl acetate), add an internal standard.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.[3]
-
Cool to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Mode: Splitless.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[13]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B or equivalent single quadrupole or ion trap.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[14]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-550.[1]
Data Presentation: Predicted Key Fragments for Di-TMS Derivative
| m/z (predicted) | Proposed Fragment Identity | Fragmentation Pathway | Significance |
| [M]•+ & [M+2]•+ | Molecular Ion | - | Confirms molecular weight and presence of one chlorine atom. |
| M-15 | [M-CH₃]•+ | Loss of a methyl group from a TMS moiety. | Characteristic of TMS derivatives. |
| M-73 | [M-Si(CH₃)₃]•+ | Loss of a TMS group. | Common loss from silylated compounds. |
| M-89 | [M-OSi(CH₃)₃]•+ | Loss of a TMSO• radical. | Indicates a TMS ether. |
| M-117 | [M-COOTMS]•+ | Loss of the TMS-ester group. | Indicates a TMS-derivatized carboxylic acid. |
| [M-Cl]•+ | [M-35/37]•+ | Loss of chlorine radical via cyclization. | Highly indicative of an ortho-chloro substituent.[12] |
Electrospray Ionization (ESI) Mass Spectrometry: The "Softer" Approach
Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules without the need for derivatization.[15][16] ESI typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation in the source.[17]
Predicted Fragmentation in ESI-MS/MS
To obtain structural information using ESI, tandem mass spectrometry (MS/MS) is employed. This involves isolating the precursor ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID).
Positive Ion Mode ([M+H]⁺):
-
Loss of Water: A common fragmentation pathway for protonated molecules containing a hydroxyl group is the neutral loss of water (-18 Da).[18]
-
Loss of Formic Acid: The combined loss of the hydroxyl and carbonyl groups as formic acid (-46 Da) is also plausible.
-
Decarboxylation: Loss of carbon dioxide (-44 Da) from the carboxylic acid moiety.
Negative Ion Mode ([M-H]⁻):
-
Decarboxylation: The loss of CO₂ (-44 Da) from the deprotonated carboxylate is often a dominant fragmentation pathway for carboxylic acids in negative ion mode.[19]
-
Loss of HCl: The elimination of hydrogen chloride (-36 Da) is another possibility, driven by the formation of a stable enolate.
Experimental Protocol: LC-ESI-MS/MS Analysis
1. Sample Preparation:
-
Dissolve the sample in a suitable solvent compatible with reverse-phase chromatography (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode).[17]
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid (for positive mode) or Water + 0.1% Ammonium Hydroxide (for negative mode).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (for positive mode) or Acetonitrile + 0.1% Ammonium Hydroxide (for negative mode).
-
Gradient: A suitable gradient to achieve separation (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole or Q-TOF instrument.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Collision Gas: Argon.
-
MS/MS: Isolate the precursor ion ([M+H]⁺ or [M-H]⁻) and apply a range of collision energies to generate a product ion spectrum.
Data Presentation: Predicted Key Fragments in ESI-MS/MS
| Mode | Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragmentation |
| Positive | [M+H]⁺ | [M+H - 18]⁺ | 18 | Loss of H₂O |
| Positive | [M+H]⁺ | [M+H - 44]⁺ | 44 | Loss of CO₂ |
| Positive | [M+H]⁺ | [M+H - 46]⁺ | 46 | Loss of HCOOH |
| Negative | [M-H]⁻ | [M-H - 44]⁻ | 44 | Loss of CO₂ |
| Negative | [M-H]⁻ | [M-H - 36]⁻ | 36 | Loss of HCl |
Comparative Analysis: The Influence of the Ortho-Chloro Substituent
The fragmentation of this compound is significantly influenced by the position of the chlorine atom on the phenyl ring. A comparative analysis with its meta- and para-isomers would highlight the diagnostic value of the ortho-chloro group.
As reported for structurally similar compounds like ethyl 3-(2-chlorophenyl)-propenoate, the loss of the chlorine radical is a facile process for the ortho-isomer due to a cyclization mechanism forming a stable benzopyrylium ion.[12] This fragmentation pathway is expected to be significantly less favorable or absent for the meta- and para-isomers.[12] This provides a powerful diagnostic tool for distinguishing between positional isomers.
Visualizing the Fragmentation Pathways
To further clarify the proposed fragmentation mechanisms, the following diagrams illustrate the key bond cleavages.
Caption: Predicted EI fragmentation of the di-TMS derivative.
Caption: Predicted ESI-MS/MS fragmentation in positive ion mode.
Sources
- 1. metbio.net [metbio.net]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. gcms.cz [gcms.cz]
- 5. How a Mass Spectrometer Identifies Isotopes | dummies [dummies.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. GCMS Section 6.12 [people.whitman.edu]
- 10. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 11. youtube.com [youtube.com]
- 12. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 16. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 17. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 18. mdpi.com [mdpi.com]
- 19. Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Ortho- vs. Para-Chlorophenyl Hydroxypropanoic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the positional isomerism of substituents on an aromatic ring can profoundly influence a molecule's biological activity. This guide provides a detailed comparative analysis of the biological activities of ortho-chlorophenyl hydroxypropanoic acid and para-chlorophenyl hydroxypropanoic acid. While direct comparative studies are limited, this document synthesizes available data on these and structurally related compounds to offer insights into their potential therapeutic applications and underlying mechanisms of action.
Chemical Structures and Isomeric Considerations
The core structure of chlorophenyl hydroxypropanoic acid features a phenyl ring substituted with a chlorine atom, a hydroxyl group, and a propanoic acid moiety. The key distinction between the two isomers lies in the position of the chlorine atom on the phenyl ring relative to the propanoic acid group:
-
Ortho-chlorophenyl hydroxypropanoic acid: The chlorine atom is at the C2 position.
-
Para-chlorophenyl hydroxypropanoic acid: The chlorine atom is at the C4 position.
This seemingly subtle difference in chlorine placement can significantly alter the molecule's electronic distribution, steric hindrance, and overall three-dimensional shape, thereby impacting its interaction with biological targets.
Comparative Biological Activities: A Synthesis of Available Data
Direct experimental comparisons of the biological activities of ortho- and para-chlorophenyl hydroxypropanoic acids are not extensively documented in publicly available literature. However, by examining studies on structurally analogous compounds, we can infer potential differences in their pharmacological profiles.
Anti-Inflammatory and Immunomodulatory Effects
Research into a derivative of para-chlorophenyl propanoic acid, specifically 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, has demonstrated potent anti-inflammatory and immunomodulatory properties. In a carrageenan-induced paw edema model in rats, this compound significantly reduced inflammation, particularly after repeated dosing[1][2][3]. This suggests that the para-chloro substitution is compatible with anti-inflammatory activity.
While direct evidence for the ortho-isomer is lacking in this specific context, studies on the related ortho-chlorophenylacetic acid indicate its use in the synthesis of anti-inflammatory and analgesic agents[4]. This suggests that the ortho-isomer may also possess anti-inflammatory potential, although the specific mechanisms and potency relative to the para-isomer remain to be elucidated.
Anticancer and Cytotoxic Potential
The position of the chlorine atom appears to play a critical role in the potential anticancer activity of chlorophenyl derivatives. Para-chlorophenylacetic acid has been identified as a potent aromatase inhibitor, antagonizing estrogen signaling. This mechanism suggests its potential efficacy against estrogen-induced mammary tumorigenesis[5]. Furthermore, various derivatives containing the 4-chlorophenyl moiety have shown in vitro anticancer activity against cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer)[6].
Conversely, ortho-chlorophenylacetic acid and its derivatives have also been explored in the context of cancer therapy, being used in the synthesis of anti-proliferative and anticancer agents[7]. The differential mechanisms—aromatase inhibition for the para-isomer versus other potential pathways for the ortho-isomer—highlight a key area for comparative investigation.
Receptor Binding and Neurological Activity
Quantitative Comparison of Biological Activity
A direct quantitative comparison of IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for ortho- vs. para-chlorophenyl hydroxypropanoic acid is hampered by the lack of head-to-head studies. The table below summarizes the biological activities of structurally related compounds to provide a preliminary comparative framework.
| Compound/Derivative Class | Isomer Position | Biological Activity | Quantitative Data (IC50/Ki) | Reference |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Para | Anti-inflammatory, Immunomodulatory | Not specified in search results | [1][2][3] |
| 4-Chlorophenylacetic acid | Para | Aromatase inhibitor, Anticancer | Not specified in search results | [5] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | Para | Anticancer (MCF-7, HepG2) | IC50 values range from 4.78 to 94.88 µM for various derivatives | [6] |
| 2-Chlorophenylacetic acid | Ortho | Precursor for anti-inflammatory/analgesic agents, 5-HT2A receptor binding | Not specified in search results | [4] |
| N-(2-chlorophenyl)-4-isopropylbenzamide and derivatives | Ortho | Potential anticancer, antimicrobial, enzyme inhibitory | Inferred from related compounds | [4] |
Experimental Protocols for Comparative Analysis
To rigorously compare the biological activities of ortho- and para-chlorophenyl hydroxypropanoic acids, a series of standardized in vitro assays are recommended.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells (e.g., cancer cell lines like MCF-7 or HepG2, or normal cell lines for toxicity screening) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the ortho- and para-chlorophenyl hydroxypropanoic acids in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Enzyme Inhibition Assay (e.g., Aromatase Inhibition)
To investigate potential differences in enzyme inhibition, a specific enzyme assay relevant to the hypothesized mechanism of action should be employed. For example, to compare aromatase inhibition:
Principle: Aromatase (CYP19A1) is a key enzyme in estrogen biosynthesis. Its activity can be measured using a fluorescent substrate that is converted into a fluorescent product. The reduction in fluorescence in the presence of an inhibitor indicates its potency.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer, aromatase enzyme solution, a fluorescent substrate (e.g., dibenzylfluorescein), and a NADPH regeneration system.
-
Inhibitor Preparation: Prepare serial dilutions of the ortho- and para-chlorophenyl hydroxypropanoic acids.
-
Reaction Initiation: In a 96-well plate, combine the reaction buffer, NADPH regeneration system, and the test compounds. Add the aromatase enzyme to initiate the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Fluorescence Measurement: Measure the fluorescence at appropriate excitation and emission wavelengths at regular intervals.
-
Data Analysis: Calculate the rate of the enzymatic reaction in the presence of different inhibitor concentrations. Determine the IC50 value for each isomer.
Receptor Binding Assay
To compare the affinity of the isomers for a specific receptor (e.g., 5-HT2A), a competitive radioligand binding assay can be performed.
Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to a receptor.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A), and varying concentrations of the unlabeled ortho- and para-chlorophenyl hydroxypropanoic acids.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filter mat using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound and determine the Ki (inhibition constant) for each isomer.
Visualizing Potential Mechanisms and Workflows
To better understand the potential biological pathways and experimental designs, the following diagrams are provided.
DOT Script for a Potential Signaling Pathway (e.g., Estrogen Signaling Inhibition)
Caption: Potential mechanism of action for para-chlorophenyl hydroxypropanoic acid as an aromatase inhibitor.
DOT Script for a General Experimental Workflow for In Vitro Comparison
Caption: A generalized workflow for the comparative in vitro evaluation of ortho- and para-chlorophenyl hydroxypropanoic acids.
Conclusion and Future Directions
The available evidence, primarily from structurally related compounds, suggests that both ortho- and para-chlorophenyl hydroxypropanoic acids are likely to possess distinct and potentially valuable biological activities. The para-isomer shows promise in the realms of anti-inflammatory and anticancer applications, possibly through mechanisms like aromatase inhibition. The ortho-isomer may also have anti-inflammatory and anticancer potential, with the added dimension of interacting with neurological targets such as the 5-HT2A receptor.
To definitively elucidate the comparative biological profiles of these isomers, direct, head-to-head experimental investigations are crucial. The protocols outlined in this guide provide a framework for such studies. A comprehensive understanding of their structure-activity relationships will be invaluable for guiding the design and development of novel therapeutic agents. Future research should focus on a broader screening of these compounds against a panel of cancer cell lines, enzymes, and receptors to fully map their pharmacological landscape.
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A Comparative Analysis of the Acidity of Chlorinated vs. Non-Chlorinated Phenyllactic Acids: A Guide for Researchers
In the landscape of drug discovery and development, the physicochemical properties of lead compounds are paramount to their pharmacokinetic and pharmacodynamic profiles. Among these, the acid dissociation constant (pKa) is a critical parameter that governs a molecule's charge state at a given pH, thereby influencing its solubility, membrane permeability, and interaction with biological targets. This guide provides an in-depth comparative analysis of the acidity of phenyllactic acid and its chlorinated derivatives, offering valuable insights for researchers in medicinal chemistry and pharmacology.
Phenyllactic acid (PLA), a naturally occurring antimicrobial compound, has garnered significant interest for its therapeutic potential.[1][2][3] Chlorination of the phenyl ring is a common strategy in drug design to modulate a molecule's electronic and lipophilic properties. Understanding the impact of this modification on the acidity of PLA is crucial for the rational design of new therapeutic agents.
The Theoretical Framework: Inductive Effects on Acidity
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups attached to the molecule can stabilize this anion by delocalizing the negative charge, thereby increasing the acidity (i.e., lowering the pKa value).[4][5] Chlorine, being an electronegative atom, exerts a strong electron-withdrawing inductive effect (-I effect).[6][7]
When a chlorine atom is introduced to the phenyl ring of phenyllactic acid, it pulls electron density away from the carboxylic acid group through the sigma bonds of the molecule. This dispersal of negative charge in the carboxylate anion enhances its stability, leading to a stronger acid compared to the non-chlorinated parent compound. The magnitude of this effect is dependent on the position of the chlorine atom on the phenyl ring (ortho, meta, or para), as the inductive effect weakens with distance.[8][9]
Experimental Determination of pKa: A Validated Protocol
To experimentally determine the pKa of these compounds, potentiometric titration is a robust and widely accepted method.[10][11][12][13] This technique involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the acid while monitoring the pH. The pKa is the pH at which the acid is half-neutralized.[14]
Step-by-Step Protocol for Potentiometric Titration
-
Preparation of Solutions:
-
Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH).
-
Prepare a ~0.01 M solution of the phenyllactic acid derivative to be analyzed in a suitable solvent (e.g., water or a water/ethanol mixture).
-
Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.[10]
-
-
Titration Procedure:
-
Place a known volume (e.g., 25.0 mL) of the acid solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Begin adding the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point (the point of steepest pH change).
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point volume (Veq) from the inflection point of the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point (Veq/2).[14]
-
Comparative Acidity: Phenyllactic Acid vs. Its Chlorinated Analogs
| Compound | Structure | Predicted/Expected pKa | Rationale |
| Phenyllactic Acid | 2-hydroxy-3-phenylpropanoic acid | ~3.7-4.0[15][16] | Baseline acidity of the parent compound. |
| 2-Chloro-phenyllactic acid | 2-hydroxy-3-(2-chlorophenyl)propanoic acid | < Phenyllactic Acid (Strongest) | The chlorine atom is in the ortho position, closest to the carboxylic acid group, exerting the strongest inductive electron-withdrawing effect. |
| 3-Chloro-phenyllactic acid | 2-hydroxy-3-(3-chlorophenyl)propanoic acid | < Phenyllactic Acid (Intermediate) | The chlorine atom is in the meta position, further from the carboxylic acid group than the ortho position, resulting in a weaker inductive effect. |
| 4-Chloro-phenyllactic acid | 2-hydroxy-3-(4-chlorophenyl)propanoic acid | < Phenyllactic Acid (Weakest of the chlorinated) | The chlorine atom is in the para position, furthest from the carboxylic acid group, leading to the weakest inductive effect among the chlorinated isomers. |
Note: The pKa value for phenyllactic acid is a predicted value. The expected pKa values for the chlorinated derivatives are relative estimations based on the principles of inductive effects.
In-Depth Analysis and Discussion
The predicted trend in acidity among the chlorinated phenyllactic acids directly correlates with the distance-dependent nature of the inductive effect. The closer the electron-withdrawing chlorine atom is to the carboxylic acid group, the more it stabilizes the carboxylate anion, and the stronger the acid.
This trend is well-documented for other substituted aromatic carboxylic acids. For instance, the pKa values for monochlorinated phenylacetic acids follow a similar pattern, with the ortho isomer being the most acidic. While phenyllactic acid has an additional hydroxyl group on the alpha-carbon compared to phenylacetic acid, the relative influence of the chlorine's position on the phenyl ring is expected to be analogous.
Furthermore, the acidity of chlorophenol isomers also supports this principle. 2-Chlorophenol (pKa ≈ 8.5) is more acidic than 4-chlorophenol (pKa ≈ 9.4), demonstrating the stronger inductive effect of the ortho-substituent.[7][8][17][18] Although the acidic proton in phenols is on the hydroxyl group, the underlying electronic effects of the substituent on the aromatic ring are comparable.
The introduction of a chlorine atom, regardless of its position, is expected to increase the acidity of phenyllactic acid. This is because the electron-withdrawing inductive effect of chlorine will always be present to some extent, stabilizing the conjugate base more than in the unsubstituted parent molecule.
Conclusion and Implications for Drug Development
The chlorination of phenyllactic acid is predicted to increase its acidity, with the magnitude of this effect being dependent on the position of the chlorine atom on the phenyl ring. The expected order of acidity is: 2-chloro-phenyllactic acid > 3-chloro-phenyllactic acid > 4-chloro-phenyllactic acid > phenyllactic acid.
This modulation of pKa has significant implications for drug design. A lower pKa will result in a greater proportion of the molecule being in its ionized (deprotonated) form at physiological pH (around 7.4). This can influence:
-
Solubility: The ionized form is generally more water-soluble.
-
Absorption and Distribution: The charge of a molecule affects its ability to cross biological membranes.
-
Target Binding: The ionization state can be critical for electrostatic interactions with the active site of a protein.
Therefore, the targeted chlorination of the phenyl ring in phenyllactic acid provides a valuable tool for medicinal chemists to fine-tune the physicochemical properties of this promising scaffold, potentially leading to the development of new drug candidates with improved therapeutic profiles. The experimental validation of these predicted pKa values through methods like potentiometric titration is a crucial next step in the development of these compounds.
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LibreTexts. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. Available from: [Link]
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PubChem. 4-Chlorophenol. National Center for Biotechnology Information. Available from: [Link]
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Chemistry LibreTexts. Substituent Effects on Acidity. Available from: [Link]
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SparkNotes. Revision Notes - Acidity of Chlorine-Substituted Carboxylic Acids. Available from: [Link]
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Quora. Which is more acidic: p-chlorophenol or o-chlorophenol?. Available from: [Link]
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PubChem. 2-Chlorophenol. National Center for Biotechnology Information. Available from: [Link]
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Wikipedia. Inductive effect. Available from: [Link]
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PubChem. (+-)-3-Phenyllactic acid. National Center for Biotechnology Information. Available from: [Link]
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Chemistry Stack Exchange. Experimental determination of pKa. Available from: [Link]
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Pearson+. The Ka of phenylacetic acid is 5.2 × 10−5, and the pKa of propion.... Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
